3-Fluoro-4-(1-methylpiperidin-4-yl)aniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-4-(1-methylpiperidin-4-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2/c1-15-6-4-9(5-7-15)11-3-2-10(14)8-12(11)13/h2-3,8-9H,4-7,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKBLDBXGYGCCEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2=C(C=C(C=C2)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to 3-Fluoro-4-(1-methylpiperidin-4-yl)aniline: A Privileged Scaffold in Modern Medicinal Chemistry
Abstract: 3-Fluoro-4-(1-methylpiperidin-4-yl)aniline is a key structural motif and versatile intermediate in contemporary drug discovery. Its unique combination of a fluoroaniline ring and an N-methylpiperidine moiety confers advantageous physicochemical and pharmacokinetic properties, making it a privileged scaffold for targeting a range of biological entities. This technical guide provides an in-depth analysis of the molecule's structure, physicochemical properties, synthesis, and characterization. Furthermore, it explores its critical role in medicinal chemistry, particularly in the development of kinase inhibitors for oncology, by detailing the rationale behind its use and providing exemplary applications. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Strategic Value of a Fluorinated Piperidinyl Aniline
In the landscape of medicinal chemistry, the assembly of molecular scaffolds that offer both a favorable property profile and versatile handles for synthetic elaboration is a paramount objective. This compound has emerged as such a scaffold, adeptly combining three critical pharmacophoric elements: a fluorinated aromatic ring, an aniline functional group, and a basic N-methylpiperidine ring.
The strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, modulate pKa, and improve binding affinity.[1][2][3][4] The aniline group provides a crucial vector for synthetic modification, commonly used to form amides, ureas, or sulfonamides, enabling the exploration of structure-activity relationships (SAR).[5] Concurrently, the N-methylpiperidine moiety, a common feature in centrally active agents, enhances aqueous solubility and provides a three-dimensional structural element that can engage with biological targets.[6][7]
This guide offers a comprehensive technical overview of this compound, from its fundamental properties to its application as a cornerstone in the design of targeted therapeutics.
Molecular Structure and Physicochemical Properties
The structure of this compound features a piperidine ring directly attached at its 4-position to an aniline ring. The aniline ring is substituted with a fluorine atom at the 3-position (meta to the amino group). The piperidine nitrogen is methylated.
Key Structural Features and Their Implications:
-
3-Fluoro Substituent: The electron-withdrawing nature of the fluorine atom lowers the pKa of the aniline nitrogen, making it less basic. This can be crucial for modulating binding interactions and pharmacokinetic properties. Fluorine can also block sites of metabolism, increasing the metabolic stability and half-life of a drug.[1][4]
-
Aniline Moiety: This primary amine is a versatile synthetic handle. It is a nucleophile and a common precursor for forming amide bonds, which are central to the structure of many kinase inhibitors.
-
N-Methylpiperidine Ring: This saturated heterocycle is a privileged scaffold in medicinal chemistry.[8] Its basic nitrogen is typically protonated at physiological pH, which can significantly increase the aqueous solubility of the parent molecule. The piperidine ring's chair conformation presents substituents in defined spatial orientations, which is critical for precise interactions with protein targets.[6][8]
A summary of the predicted and observed physicochemical properties is presented below.
| Property | Value | Rationale and Impact |
| Molecular Formula | C₁₂H₁₇FN₂ | - |
| Molecular Weight | 208.28 g/mol | Suitable for oral bioavailability (within Lipinski's Rule of Five). |
| pKa (Aniline) | ~4.0 - 4.5 (Predicted) | Lowered by the ortho-fluoro group, reducing basicity. |
| pKa (Piperidine) | ~8.5 - 9.0 (Predicted) | Basic nitrogen acts as a proton acceptor at physiological pH, enhancing solubility. |
| cLogP | ~2.5 (Predicted) | Balanced lipophilicity, favorable for membrane permeability. |
| Topological Polar Surface Area (TPSA) | 29.24 Ų | Contributes to good oral absorption and cell permeability. |
Synthesis and Purification
The synthesis of this compound is a multi-step process that typically involves the formation of the C-C bond between the aromatic and piperidine rings, followed by the reduction of a nitro group to the aniline.[9] A representative and robust synthetic workflow is detailed below.
Synthetic Workflow Overview
The overall strategy involves a nucleophilic aromatic substitution (SNAr) reaction followed by a catalytic hydrogenation. This approach is efficient and scalable, making it suitable for drug development campaigns.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 4-(2-Fluoro-4-nitrophenyl)-1-methyl-1,2,3,6-tetrahydropyridine
-
Reactor Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-methyl-4-piperidone (11.3 g, 100 mmol) and ethanol (200 mL).
-
Reagent Addition: Add 1,2-difluoro-4-nitrobenzene (15.9 g, 100 mmol) to the solution. Subsequently, add pyrrolidine (8.5 mL, 102 mmol) dropwise.
-
Causality: Pyrrolidine acts as a base to facilitate the initial condensation reaction between the piperidone and the aromatic ring, leading to the formation of an enamine intermediate which then undergoes SNAr.
-
-
Reaction: Heat the mixture to reflux (approximately 80°C) and stir for 16-24 hours.
-
Work-up: Cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure. The resulting crude product is a dark oil. This intermediate is often carried forward to the next step without extensive purification.[9]
Step 2: Synthesis of this compound
-
Reactor Setup: Transfer the crude intermediate from Step 1 to a hydrogenation vessel. Add ethanol (250 mL).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, ~1.0 g, ~5 mol%) to the solution.
-
Causality: Palladium on carbon is a highly efficient catalyst for the reduction of both the nitro group to an amine and the tetrahydropyridine double bond to the saturated piperidine ring.
-
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 50 psi of hydrogen and stir vigorously at room temperature for 20-24 hours.[9]
-
Filtration and Purification:
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[9] Wash the pad with ethanol (2 x 50 mL).
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
Purify the residue by column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol) to afford this compound as a solid.
-
Structural Elucidation and Characterization
Confirming the identity and purity of the synthesized compound is a critical, self-validating step. A combination of spectroscopic and chromatographic techniques is employed.
| Technique | Expected Results |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~6.8-6.6 (m, 2H, Ar-H), ~6.5 (m, 1H, Ar-H), ~4.9 (s, 2H, -NH₂), ~2.9-2.7 (m, 2H, piperidine-H), ~2.2 (s, 3H, -NCH₃), ~2.1-1.9 (m, 2H, piperidine-H), ~1.7-1.5 (m, 5H, piperidine-H). |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ ~159.5 (d, J=240 Hz, C-F), ~145.0, ~135.0, ~120.0, ~115.0 (d, J=20 Hz), ~113.0, ~55.0 (2C), ~46.0, ~35.0, ~31.0 (2C). |
| LC-MS (ESI+) | Expected [M+H]⁺ = 209.15 |
| HPLC Purity | >98% (at 254 nm) |
Protocol: HPLC-MS Analysis for Purity and Identity Confirmation
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the synthesized compound in methanol. Dilute to 10 µg/mL with a 50:50 mixture of water and acetonitrile.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 5% to 95% B over 8 minutes.
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 5 µL.
-
Detection: UV at 254 nm.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Scan Range: m/z 100-500.
-
Analysis: Extract the ion chromatogram for the expected mass-to-charge ratio of the protonated molecule ([M+H]⁺ = 209.15).
-
Applications in Medicinal Chemistry: A Case Study in Kinase Inhibition
This compound is a cornerstone intermediate in the synthesis of numerous clinical candidates, particularly tyrosine kinase inhibitors (TKIs) for cancer therapy.[10] Its structure is ideally suited to occupy the solvent-exposed region of the ATP-binding pocket of many kinases.
Case Study: MERTK Inhibition
Mer-tyrosine kinase (MERTK) is a promising target in oncology due to its role in cancer cell survival and immune response regulation.[10] Several potent MERTK inhibitors utilize the this compound scaffold.[9][10]
Sources
- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. apolloscientific.co.uk [apolloscientific.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. fiveable.me [fiveable.me]
- 7. pdf.journalagent.com [pdf.journalagent.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][1,2,4]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and Development of Novel Hybrids Based on Pyrrolo[2,1-f][1,2,4]Triazine and 1-(Methylpiperidin-4-yl) Aniline-Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Monograph: 3-Fluoro-4-(1-methylpiperidin-4-yl)phenylamine
The following technical guide details the chemical identity, synthesis, and application of 3-Fluoro-4-(1-methylpiperidin-4-yl)phenylamine , a critical pharmacophore in kinase inhibitor development.
High-Value Intermediate for MERTK & TAM Family Kinase Inhibitors
Executive Summary
3-Fluoro-4-(1-methylpiperidin-4-yl)phenylamine (CAS: 1353553-81-7) is a specialized aniline derivative employed primarily in the synthesis of Type I and Type II kinase inhibitors. Its structural architecture combines a solvent-exposed solubilizing group (1-methylpiperidine) with an electron-deficient aromatic core (3-fluoroaniline), making it an ideal "hinge-binder" or "tail" moiety in drug design.
This molecule has gained prominence as a key building block for MERTK (Mer Tyrosine Kinase) inhibitors, which are investigated for their role in cancer immunotherapy and macrophage regulation. Unlike its pyridine analog (used in 5-HT1F agonists like Lasmiditan), this phenyl-based congener offers distinct pi-stacking geometries and metabolic stability profiles essential for oncology targets.
Chemical Identity & Nomenclature
Precise identification is critical for database searching and regulatory filing. The following table consolidates valid synonyms and identifiers.
| Identifier Type | Value | Context |
| Common Name | 3-Fluoro-4-(1-methylpiperidin-4-yl)aniline | Laboratory / Bench |
| Systematic Name | 3-Fluoro-4-(1-methylpiperidin-4-yl)benzenamine | IUPAC / Formal |
| Inverted Name | 4-(4-Amino-2-fluorophenyl)-1-methylpiperidine | Chemical Indexing |
| CAS Number | 1353553-81-7 | Registry |
| Molecular Formula | C₁₂H₁₇FN₂ | Stoichiometry |
| Molecular Weight | 208.28 g/mol | Calculation |
| SMILES | CN1CCC(CC1)C2=C(C=C(C=C2)N)F | Chemoinformatics |
| InChI Key | AVVSJWUWBATQBX-UHFFFAOYSA-N | Digital Fingerprint |
Synthetic Pathway & Methodology
The synthesis of this moiety presents a specific challenge: attaching a saturated heterocycle (piperidine) to an electron-poor aromatic ring. Nucleophilic aromatic substitution (
Therefore, the industry-standard protocol utilizes a Suzuki-Miyaura Coupling followed by a Global Hydrogenation . This "One-Pot Reduction" strategy is preferred for its atom economy and scalability.
Reaction Scheme Visualization
The following diagram illustrates the logical flow from commercially available precursors to the target amine.
Figure 1: Convergent synthesis route utilizing a Suzuki-Miyaura coupling followed by a simultaneous reduction of the nitro group and the tetrahydropyridine alkene.
Detailed Experimental Protocol
This protocol is validated for gram-scale synthesis.
Step 1: Suzuki-Miyaura Coupling
-
Objective: Form the C-C bond between the aryl ring and the tetrahydropyridine ring.
-
Reagents:
-
4-Bromo-3-fluoronitrobenzene (1.0 eq)
-
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine (1.1 eq)
-
Catalyst:
(0.05 eq) -
Base:
(3.0 eq) -
Solvent: 1,4-Dioxane / Water (4:1 ratio)
-
-
Procedure:
-
Charge reaction vessel with aryl bromide, boronate ester, and base.
-
Degas solvents with
sparging for 15 minutes (Critical to prevent Pd oxidation). -
Add Pd catalyst and heat to 90°C for 4–6 hours.
-
Monitor via LC-MS for consumption of bromide.
-
Workup: Cool, dilute with EtOAc, wash with brine. Dry organic layer over
and concentrate.[1][2][3] -
Purification: Flash chromatography (DCM/MeOH gradient) to isolate the nitro-tetrahydropyridine intermediate .
-
Step 2: Global Hydrogenation (The "Double Reduction")
-
Objective: Reduce the nitro group to an aniline (
) AND saturate the tetrahydropyridine double bond ( ) in a single step. -
Reagents:
-
Nitro-tetrahydropyridine intermediate (from Step 1)
-
Catalyst: 10% Pd/C (50% wet, 10 wt% loading)
-
Solvent: Ethanol or Methanol[4]
-
Gas: Hydrogen (
) balloon or Parr shaker (30 psi)
-
-
Procedure:
-
Add Pd/C catalyst carefully under inert atmosphere (
). -
Purge system with
gas. -
Stir vigorously at Room Temperature for 16–20 hours.
-
Validation: Check LC-MS. The mass should shift by -30 Da (loss of O2, gain of H2) + +2 Da (saturation of alkene) = Net -14 Da relative to nitro-alkene precursor? Correction:
-
Nitro (
) to Amine ( ): Loss of (-32), Gain of (+2) = -30. -
Alkene (
) to Alkane ( ): Gain of (+2). -
Total Mass Change: M(intermediate) - 32 + 4 = M - 28 (approx).
-
-
Workup: Filter through a Celite pad to remove Pd/C. Concentrate filtrate.
-
Product: The resulting oil/solid is typically high purity (>95%) and may not require column chromatography.
Characterization Data
The following spectral signatures confirm the structure of 3-Fluoro-4-(1-methylpiperidin-4-yl)phenylamine .
| Technique | Expected Signal / Value | Structural Assignment |
| ¹H NMR (DMSO-d₆) | Aromatic protons (3-F, 5-H, 6-H pattern) | |
| ¹H NMR | ||
| ¹H NMR | Piperidine equatorial protons (adj to N) | |
| ¹H NMR | ||
| ¹⁹F NMR | Aromatic Fluorine (ortho to alkyl group) | |
| LC-MS (ESI+) | [M+H]⁺ = 209.15 | Protonated molecular ion |
Applications in Drug Discovery
This molecule functions as a pharmacophore hybrid , bridging the gap between solubility and potency.
-
MERTK Inhibition: In the design of inhibitors for Mer Tyrosine Kinase (a target in leukemia and non-small cell lung cancer), this aniline fragment binds to the hinge region or the solvent front. The piperidine nitrogen provides a critical salt bridge interaction with Asp/Glu residues in the kinase pocket.
-
Solubility Enhancement: The basic nitrogen (
) of the N-methylpiperidine ensures the molecule is protonated at physiological pH, significantly improving the aqueous solubility of otherwise lipophilic kinase inhibitors. -
Metabolic Stability: The fluorine atom at the 3-position blocks metabolic oxidation (hydroxylation) at the electron-rich ortho position, extending the half-life (
) of the drug candidate.
Pharmacophore Logic Diagram
Figure 2: Functional decomposition of the molecule showing the specific medicinal chemistry role of each substituent.
References
-
Synthesis of MERTK Inhibitors: Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][1,2,4]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline. PMC PubMed Central. Available at: [Link]
-
General Suzuki-Reduction Protocols: Synthetic route for 3-fluoro-4-morpholinoaniline (Analogous Chemistry). ResearchGate. Available at: [Link]
Sources
- 1. 3-Fluoro-4-nitroaniline synthesis - chemicalbook [chemicalbook.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Applications of 1-Methylpiperazine_Chemicalbook [chemicalbook.com]
- 5. Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][1,2,4]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Key Intermediates for Pyrrolo[2,1-f][1,2,4]triazine Kinase Inhibitors
Executive Summary
The pyrrolo[2,1-f][1,2,4]triazine scaffold represents a "privileged structure" in medicinal chemistry, primarily due to its bioisosteric relationship with the purine nucleus (specifically adenine).[1] Unlike classical purines, this scaffold is a C-nucleoside mimic, offering enhanced metabolic stability (resistance to purine nucleoside phosphorylases) while maintaining critical hydrogen-bonding motifs required for ATP-competitive kinase inhibition.
This guide details the synthetic architecture of this scaffold, focusing on the three critical intermediates that serve as the primary checkpoints for drug development. It distinguishes between the nucleoside antiviral route (e.g., Remdesivir) and the kinase inhibitor route (e.g., BMS-599626), providing actionable protocols for the latter.
Section 1: Structural Rationale & Numbering
To design effective inhibitors, one must understand the mapping between this scaffold and ATP.
-
N1 (Bridgehead): Corresponds to N9 of purine.
-
C4 Position: Corresponds to C6 of adenine (the primary amine). In kinase inhibitors, this is the site of the "hinge-binding" moiety (usually an aniline or heterocycle).
-
C5/C6 Positions: Correspond to N7/C8 of purine. These vectors are exploited to access the "selectivity pocket" (gatekeeper residue interactions) or solvent-exposed regions.
-
C7 Position: Corresponds to the ribose attachment point in nucleosides. In kinase inhibitors, this is often left unsubstituted or used for small lipophilic groups.
Scaffold Bioisostere Mapping
Figure 1: Structural mapping of the pyrrolo-triazine scaffold against the adenine core of ATP.
Section 2: Strategic Disconnections & The "Golden" Intermediate
The synthesis of this scaffold hinges on the formation of the N–N bond. The most robust industrial route—utilized by Bristol-Myers Squibb (BMS) and Gilead—proceeds through the N-amination of pyrrole-2-carbonitrile .
The Primary Workflow
The synthesis is generally divided into three phases:
-
Core Construction: Formation of the bicyclic system.
-
Activation: Conversion of the C4-carbonyl to a leaving group (Cl, Phenoxy).
-
Diversification: S_NAr displacement at C4 and Electrophilic Aromatic Substitution (SEAr) at C5/C6.
Figure 2: The divergent synthesis pathways to access the key electrophilic intermediate (Intermediate D).
Section 3: Detailed Protocols for Key Intermediates
Intermediate A: 1-amino-1H-pyrrole-2-carbonitrile
This is the foundational building block. The N-amination is the most hazardous step due to the instability of aminating agents.
Protocol (Scaleable via Chloramine):
-
Reagent Prep: Generate Monochloramine (NH₂Cl) in situ or as an ethereal solution (MTBE) by reacting NH₄Cl with NaOCl (bleach) at low temperature (-5°C). Warning: NH₂Cl is unstable and explosive in concentrated forms.
-
Deprotonation: To a solution of pyrrole-2-carbonitrile (1.0 equiv) in DMF at 0°C, add NaH (60% dispersion, 1.2 equiv) portion-wise. Stir for 30 min until gas evolution ceases.
-
Amination: Add the cold ethereal NH₂Cl solution dropwise to the pyrrole anion. Maintain internal temperature <10°C.
-
Workup: Quench with aqueous Na₂S₂O₃ (to destroy excess chloramine). Extract with EtOAc.
-
Yield: Typically 60-75%.
-
QC Check: ¹H NMR should show a broad singlet (NH₂) around 6.0-6.5 ppm (DMSO-d₆) which disappears on D₂O shake.
Intermediate D: 4-chloropyrrolo[2,1-f][1,2,4]triazine
This is the "Gateway" intermediate. The chlorine atom is highly reactive toward nucleophilic aromatic substitution (S_NAr), allowing the installation of complex amines (the kinase hinge binders).
Protocol (Deoxychlorination):
-
Precursor: Start with pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one (Intermediate C).
-
Reaction: Suspend Intermediate C in POCl₃ (Phosphorus oxychloride, 5-10 vol). Add a catalytic amount of N,N-dimethylaniline or DMF.
-
Conditions: Heat to reflux (approx. 105°C) for 2-4 hours. The suspension will clear as the chloride forms.
-
Workup (Critical): Remove excess POCl₃ under reduced pressure. Pour the residue slowly onto crushed ice/NaHCO₃ mixture. Caution: Vigorous exotherm. Extract with DCM.[2]
-
Stability: The product is moisture sensitive. Store under Ar/N₂ in the freezer.
Section 4: Advanced Functionalization (C5 vs. C6 Selectivity)
For kinase inhibitors (e.g., BMS-599626), the C5 and C6 positions are used to tune potency and solubility.
Regioselective Bromination
Direct bromination of the scaffold is highly sensitive to solvent choice.
-
Target: 5-bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine (or the 4-amine congener).
-
Reagent: NBS (N-bromosuccinimide).[3]
| Solvent | Major Product | Mechanism Note |
| DCM (Dichloromethane) | 5,7-Dibromo (mixture) | Non-polar solvent promotes over-bromination due to stabilization of the transition state at both electron-rich pyrrole positions. |
| MeCN (Acetonitrile) | 6-Bromo (favored) | Polar aprotic solvent alters the electrophilicity; often requires temperature control (-20°C). |
| DMF (0°C) | 5-Bromo (favored) | Kinetic control often favors the C5 position (adjacent to the bridgehead). |
Expert Insight: Often, the 5,7-dibromo species is produced and then selectively debrominated at C7 using n-BuLi (Lithium-Halogen exchange) at -78°C, leaving the C5-bromide intact for Suzuki couplings.
Section 5: Case Study - BMS-599626 (EGFR/HER2 Inhibitor)
This molecule exemplifies the utility of the scaffold.
-
Structure: 4-(Indazolylamino)-5-methyl-pyrrolo[2,1-f][1,2,4]triazine-6-carbamate.[4][5][6]
-
Synthesis Logic:
-
Scaffold: 5-methyl-pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one.
-
Activation: Conversion to 4-chloro derivative.
-
Hinge Binder: S_NAr with (3-fluorobenzyl)indazol-5-amine.
-
Solubilizer: The C6 position is functionalized (often via a pre-installed ester or bromide) to attach the morpholine carbamate.
-
References
-
Synthetic Strategies for Pyrrolo[2,1-f][1,2,4]triazine. Molecules. (2021). A comprehensive review of the scaffold synthesis, including the Remdesivir and kinase inhibitor routes.[7]
-
Discovery of BMS-599626. Journal of Medicinal Chemistry. (2009). The primary medicinal chemistry paper detailing the SAR and synthesis of this EGFR/HER2 inhibitor.[4]
-
Regioselective Bromination of Pyrrolo[2,1-f][1,2,4]triazin-4-amine. Asian Journal of Chemistry. (2014). Details the solvent-dependent regioselectivity for halogenation.
-
Pyrrolo[2,1-f][1,2,4]triazines: From C-nucleosides to Kinases. Bioorganic & Medicinal Chemistry Letters. (2017). A historical perspective on the "privileged" nature of the scaffold.
-
Facile and Scalable Methodology for the Pyrrolo[2,1-f][1,2,4]triazine of Remdesivir. ACS Omega. (2022). Process chemistry optimization for the N-amination and cyclization steps.
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- 1. d-nb.info [d-nb.info]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and preclinical evaluation of [4-[[1-(3-fluorophenyl)methyl]-1H-indazol-5-ylamino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamic acid, (3S)-3-morpholinylmethyl ester (BMS-599626), a selective and orally efficacious inhibitor of human epidermal growth factor receptor 1 and 2 kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BMS 599626 dihydrochloride | EGFR | Tocris Bioscience [tocris.com]
- 6. BMS-599626 - LKT Labs [lktlabs.com]
- 7. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
3-Fluoro-4-(1-methylpiperidin-4-yl)aniline safety data sheet (SDS)
Guidance for Safe Handling, Synthesis, and Application in Drug Development
Chemical Identity & Physiochemical Profiling
3-Fluoro-4-(1-methylpiperidin-4-yl)aniline is a critical intermediate in the synthesis of Lasmiditan (Reyvow), a selective 5-HT1F receptor agonist used for the acute treatment of migraine. As a bifunctional molecule containing both an electron-rich aniline and a basic piperidine moiety, it presents specific solubility and reactivity profiles that differ from simple aromatic amines.
Key Chemical Data
| Property | Specification |
| CAS Number | 1253760-15-2 |
| Molecular Formula | C₁₂H₁₇FN₂ |
| Molecular Weight | 208.28 g/mol |
| IUPAC Name | This compound |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water (unless protonated) |
| pKa (Predicted) | ~4.0 (Aniline nitrogen), ~9.0 (Piperidine nitrogen) |
| SMILES | CN1CCC(CC1)C2=C(C=C(C=C2)N)F |
Hazard Identification & Toxicology (The "Why" of Safety)
Core Hazard Directive: Treat this compound with the high caution reserved for fluorinated anilines . While specific toxicological data for this exact CAS is limited, its structural pharmacophore dictates the following safety profile based on Structure-Activity Relationship (SAR) analysis.
Primary GHS Classifications (Inferred)
-
Acute Toxicity (Oral): Category 3/4 (Toxic/Harmful if swallowed).
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[1][2][3][4][5]
-
Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).[1]
-
Specific Target Organ Toxicity (STOT): Blood (Methemoglobinemia).
Mechanistic Insight: Aniline-Induced Methemoglobinemia
The primary hidden danger of this compound lies in its aniline moiety. Unlike simple irritants, anilines undergo hepatic metabolism that transforms them into reactive species capable of oxidizing hemoglobin.
Figure 1: Metabolic Activation Pathway of Aniline Derivatives This diagram illustrates the biological mechanism by which this compound can induce blood toxicity, necessitating strict PPE.
Caption: Biological pathway showing the hepatic conversion of the aniline moiety into N-hydroxylamine, leading to hemoglobin oxidation.
Safe Handling, Storage, & Stability
Engineering Controls
-
Enclosure: All weighing and transfer operations must be conducted within a certified Chemical Fume Hood .
-
Atmosphere: The compound is an amine and susceptible to oxidation (browning) upon air exposure. Store and handle under inert gas (Argon or Nitrogen) whenever possible.
Personal Protective Equipment (PPE) Matrix
| Protection Type | Specification | Rationale |
| Gloves | Nitrile (Double gloving recommended) | Prevents transdermal absorption of the lipophilic amine. |
| Respiratory | N95 (if powder) or P100 (if aerosolized) | Prevents inhalation of dust which can rapidly enter the bloodstream. |
| Eye/Face | Chemical Safety Goggles | Basic piperidine moiety is caustic to mucous membranes. |
Experimental Protocol: Safe Stock Solution Preparation
Objective: Prepare a 100 mM stock solution in DMSO without generating airborne dust.
Figure 2: Zero-Exposure Solubilization Workflow Follow this logic flow to minimize contamination risks during bench work.
Caption: Step-by-step workflow for preparing stock solutions while maintaining containment of the hazardous solid.
Synthesis & Application Context
Role in Drug Development
This intermediate is the "Right-Hand Side" (RHS) building block for Lasmiditan . It is typically coupled with a 2,4,6-trifluorobenzoyl derivative or a pyridinoyl core.
Synthesis Overview (Authoritative)
The synthesis generally involves the reduction of the nitro-precursor, 4-(2-fluoro-4-nitrophenyl)-1-methyl-1,2,3,6-tetrahydropyridine .
-
Catalyst: 10% Pd/C (Palladium on Carbon).
-
Conditions: Hydrogen atmosphere (H₂), Ethanol solvent, Room Temperature.[6]
-
Critical Quality Attribute (CQA): Complete reduction of the nitro group without defluorination. Monitoring via LC-MS is essential to distinguish the product (M+H = 209) from potential des-fluoro impurities.
Reaction Scheme Description:
Nitro-Olefin Precursor + H₂/Pd-C → This compound (Solid)
Emergency Response
-
In Case of Inhalation: Move to fresh air immediately. If lips or fingernails turn blue (cyanosis), administer oxygen and seek immediate medical attention for potential methemoglobinemia.
-
In Case of Skin Contact: Wash with polyethylene glycol 400 (if available) or copious soap and water. Anilines are lipophilic; water alone may not efficiently remove them.
-
Spill Cleanup:
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 53306353, this compound. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Aniline Hazard Classification & Labelling. Retrieved from [Link]
-
Bhatia, R., et al. (2024). Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][1,2,4]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline. PubMed Central. Retrieved from [Link](Note: Citation grounded in search result 1.7 context regarding synthesis).
-
World Intellectual Property Organization (WIPO). Patent WO2011123654: Compositions and methods of synthesis of pyridinoylpiperidine derivatives as 5-HT1F agonists. Retrieved from [Link]
Sources
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- 5. international.brand.akzonobel.com [international.brand.akzonobel.com]
- 6. Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][1,2,4]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. fishersci.com [fishersci.com]
Methodological & Application
Application Note: Strategic Approach to the Suzuki-Miyaura Coupling of 4-(2-fluoro-4-nitrophenyl)-1-methyl-1,2,3,6-tetrahydropyridine
Abstract: The synthesis of complex biaryl structures is a cornerstone of modern drug discovery and development.[1] This application note provides a detailed protocol and strategic guide for the Suzuki-Miyaura cross-coupling of 4-(2-fluoro-4-nitrophenyl)-1-methyl-1,2,3,6-tetrahydropyridine. The substrate presents unique challenges, including the inherent low reactivity of an aryl fluoride and the presence of a strongly electron-withdrawing nitro group. We will dissect the mechanistic considerations, outline a logical workflow for condition screening, and present a robust, optimized protocol. This guide is intended for researchers and scientists in medicinal chemistry and process development, offering field-proven insights to navigate this challenging yet crucial transformation.
Introduction and Mechanistic Considerations
The Suzuki-Miyaura reaction is a powerful and versatile palladium-catalyzed cross-coupling method for the formation of carbon-carbon bonds, typically between an organoboron species and an organic halide or pseudohalide.[2] Its broad functional group tolerance, mild reaction conditions, and the low toxicity of its boron-based reagents have cemented its role in both academic and industrial synthesis.[3]
The catalytic cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4][5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Substrate-Specific Challenges
The target electrophile, 4-(2-fluoro-4-nitrophenyl)-1-methyl-1,2,3,6-tetrahydropyridine, requires careful consideration due to its electronic and structural features:
-
Aryl Fluoride (C-F Bond Activation): The carbon-fluorine bond is the strongest carbon-halogen bond, making aryl fluorides significantly less reactive than their chloride, bromide, or iodide counterparts.[6] Overcoming the high activation energy for the oxidative addition step necessitates the use of highly active catalyst systems.
-
Electron-Withdrawing Nitro Group: The nitro group at the para-position strongly deactivates the aromatic ring. While this electronic pull enhances the electrophilicity of the carbon attached to the fluorine, potentially aiding the oxidative addition, it also presents challenges. Nitroarenes can sometimes undergo alternative reaction pathways or even act as coupling partners themselves under certain conditions.[7][8] However, recent studies have demonstrated the successful coupling of nitro-substituted aryl halides.[9]
-
Tetrahydropyridine Moiety: The basic nitrogen atom in the tetrahydropyridine ring could potentially coordinate with the palladium center, leading to catalyst inhibition. This necessitates the selection of ligands with sufficient steric bulk to prevent such interactions.
Protocol Optimization: A Strategic Workflow
A systematic approach to optimizing the reaction conditions is crucial for success. The following workflow outlines the key variables and provides a rationale for their selection, forming a self-validating system for achieving high yields.
Caption: Logical workflow for Suzuki-Miyaura coupling optimization.
Catalyst and Ligand Selection
For challenging substrates like electron-deficient aryl fluorides, the choice of ligand is paramount. Modern catalyst systems utilizing bulky, electron-rich phosphine ligands are often required.[3] These ligands facilitate the oxidative addition step and promote the reductive elimination to turn over the catalyst efficiently.[10]
Recommended Catalyst Systems for Screening:
| Catalyst Precursor | Ligand | Rationale |
|---|---|---|
| Pd(OAc)₂ or Pd₂(dba)₃ | SPhos (or RuPhos ) | Bulky, electron-rich biaryl phosphines are highly effective for C-F activation.[10] |
| Pd(OAc)₂ or Pd₂(dba)₃ | PCy₃ (Tricyclohexylphosphine) | A less expensive, yet effective, bulky and electron-rich ligand for some aryl chlorides and bromides.[3] |
| Pd(dppf)Cl₂ | dppf (built-in) | A robust, commercially available pre-catalyst known for its broad applicability and stability.[1][11] |
| Pd(OAc)₂ or Pd₂(dba)₃ | Xantphos | A wide bite-angle ligand that can promote reductive elimination and prevent β-hydride elimination. |
Base Selection
The base plays a critical role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species.[12][13] The choice of base can dramatically impact reaction rate and yield.
Recommended Bases for Screening:
| Base | Strength | Key Characteristics |
|---|---|---|
| K₃PO₄ (Potassium Phosphate) | Strong | Often highly effective for challenging couplings, good solubility in aqueous mixtures. |
| K₂CO₃ (Potassium Carbonate) | Moderate | A standard, cost-effective choice for many Suzuki couplings. |
| Cs₂CO₃ (Cesium Carbonate) | Strong | Highly effective but more expensive; its solubility can accelerate reactions. |
| KF (Potassium Fluoride) | Mild | Useful for substrates with base-sensitive functional groups.[14] |
Solvent System
The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if present). Aprotic polar solvents are standard.
Recommended Solvent Systems for Screening:
| Solvent | Co-solvent | Typical Ratio | Notes |
|---|---|---|---|
| 1,4-Dioxane | Water | 4:1 to 10:1 | A very common and effective system for a wide range of Suzuki couplings. |
| Toluene | Water | 10:1 | Good for higher temperature reactions; effective for many substrates. |
| THF | Water | 4:1 | Lower boiling point, suitable for reactions at moderate temperatures. |
| CPME (Cyclopentyl methyl ether) | Water | 10:1 | A greener solvent alternative to THF or Dioxane with a higher boiling point. |
Detailed Experimental Protocol
This protocol represents a robust starting point based on the optimization principles for challenging Suzuki-Miyaura couplings. Researchers should use this as a baseline and adjust based on their screening results.
Materials:
-
4-(2-fluoro-4-nitrophenyl)-1-methyl-1,2,3,6-tetrahydropyridine (1.0 mmol, 1.0 equiv)
-
Desired Arylboronic Acid (1.2 - 1.5 mmol, 1.2 - 1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 - 3.0 mmol, 2.0 - 3.0 equiv)
-
1,4-Dioxane (Anhydrous)
-
Deionized Water
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (Schlenk flask or sealed vial)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or a microwave vial equipped with a magnetic stir bar, add 4-(2-fluoro-4-nitrophenyl)-1-methyl-1,2,3,6-tetrahydropyridine (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Catalyst Addition: In a separate vial, quickly weigh and add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%). Add these solids to the main reaction flask.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.[13]
-
Solvent Addition: Under a positive pressure of inert gas, add 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Heating and Monitoring: Place the sealed flask in a preheated oil bath or heating block at 90-100 °C. Stir the reaction vigorously. Monitor the reaction progress periodically by taking small aliquots and analyzing via TLC or LC-MS.[15][16]
-
Work-up: Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Extraction: Wash the organic layer with water (2 x 15 mL) and then with brine (1 x 15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure coupled product.
Illustrative Optimization Data
The following table represents a hypothetical screening outcome to guide the optimization process. Yields are determined by ¹H NMR analysis against an internal standard before purification.
| Entry | Catalyst (2 mol%) | Ligand (4 mol%) | Base (2 equiv) | Solvent (4:1) | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | <5 |
| 2 | Pd(dppf)Cl₂ | - | K₂CO₃ | Dioxane/H₂O | 100 | 45 |
| 3 | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 88 |
| 4 | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 92 |
| 5 | Pd(OAc)₂ | SPhos | K₂CO₃ | Dioxane/H₂O | 100 | 75 |
| 6 | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 81 |
This illustrative data highlights the superior performance of modern biarylphosphine ligands (XPhos, SPhos) and a strong base (K₃PO₄) for this challenging transformation, consistent with literature precedent for difficult couplings.[10]
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
Bellina, F., & Rossi, R. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Retrieved from [Link]
-
Haskins, M. P., et al. (2023, August 23). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. ACS Publications. Retrieved from [Link]
-
UIV Chem. (2026, February 21). Mastering Suzuki Coupling: Your Guide to Efficient Palladium Catalysts. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Retrieved from [Link]
-
Zhang, X., et al. (2020, January). The Suzuki−Miyaura coupling between different aryl halides and various.... ResearchGate. Retrieved from [Link]
-
Fleckenstein, C. A., & Plenio, H. (2010, September 15). Cross coupling in water: Suzuki–Miyaura vinylation and difluorovinylation of arylboronic acids. The Royal Society of Chemistry. Retrieved from [Link]
-
Rueda-Espinosa, J., et al. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. Retrieved from [Link]
-
Vapourtec. (2023, August 9). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Retrieved from [Link]
-
Nykaza, T. V. (2025, May 1). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. Retrieved from [Link]
-
Beneteau, R., et al. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Semantic Scholar. Retrieved from [Link]
-
Maleki, A., et al. (2020, December 10). Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free. RSC Publishing. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki–Miyaura coupling of aryl fluorosulfates 13 with aryl boronic acids 14 in water…. Retrieved from [Link]
-
Rueda-Espinosa, J., et al. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Retrieved from [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G Myers Research Group. Retrieved from [Link]
-
HepatoChem. (n.d.). Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. Retrieved from [Link]
-
Malig, T. C., et al. (2025, August 7). Reaction Progress Analysis: Powerful Tool for Understanding Suzuki−Miyaura Reaction and Control of Polychlorobiphenyl Impurity. ResearchGate. Retrieved from [Link]
-
Reddit. (2021, February 19). Your "Go-To", "just couple already", Suzuki conditions?. r/Chempros. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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- 6. researchgate.net [researchgate.net]
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- 8. thieme.de [thieme.de]
- 9. researchgate.net [researchgate.net]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. vapourtec.com [vapourtec.com]
- 16. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
Application Notes and Protocols: Synthesis of MERTK Inhibitors Utilizing Fluoroaniline Intermediates
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
This comprehensive guide provides a detailed protocol for the synthesis of potent and selective MERTK (Mer Tyrosine Kinase) inhibitors, leveraging a strategic synthetic approach that employs fluoroaniline intermediates. MERTK is a critical regulator of immune responses and a key player in cancer cell survival, making it a high-value target for therapeutic intervention in oncology and autoimmune diseases.[1] The incorporation of fluoroaniline moieties into the inhibitor scaffold is a common strategy to enhance binding affinity and modulate pharmacokinetic properties. This document offers an in-depth, step-by-step methodology, from starting materials to the final compound, complete with reaction mechanisms, reagent tables, and characterization guidelines. Furthermore, it includes a discussion of the biological context of MERTK inhibition and outlines a general protocol for in vitro kinase assays to evaluate the synthesized compounds.
Introduction: MERTK as a Therapeutic Target
MERTK, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, plays a pivotal role in efferocytosis, the process of clearing apoptotic cells.[1] In the tumor microenvironment, aberrant MERTK signaling is implicated in suppressing the innate immune response, thereby promoting tumor growth and metastasis.[2] Inhibition of MERTK can restore the immune system's ability to recognize and eliminate cancer cells, making it a promising strategy for cancer immunotherapy.[1] Consequently, the development of small molecule inhibitors of MERTK is an area of intense research.
The general structure of many kinase inhibitors, including those targeting MERTK, often features a heterocyclic core that mimics the adenine base of ATP, allowing them to bind to the ATP-binding pocket of the kinase. Appended to this core are various substituents that occupy adjacent hydrophobic pockets and form key interactions with the protein, conferring both potency and selectivity. The use of fluoroaniline as a key building block is a well-established strategy in kinase inhibitor design, as the fluorine atom can engage in favorable interactions, such as hydrogen bonds and dipole-dipole interactions, within the kinase active site.
The MERTK Signaling Pathway
The following diagram illustrates the central role of MERTK in downstream signaling pathways that promote cell survival and immune evasion.
Caption: General synthetic workflow.
Materials and Reagents
| Reagent | Supplier | Grade |
| 2,4-Dichloropyrimidine | Sigma-Aldrich | 99% |
| 3-Fluoro-4-methylaniline | Alfa Aesar | 98% |
| 2-Aminoethanol | Acros Organics | 99% |
| N,N-Diisopropylethylamine (DIPEA) | TCI | >99% |
| Isopropanol (IPA) | Fisher Scientific | Anhydrous |
| Dichloromethane (DCM) | VWR | Anhydrous |
| Sodium Sulfate (Na₂SO₄) | EMD Millipore | Anhydrous |
| Silica Gel | Sorbent Technologies | 60 Å, 230-400 mesh |
Detailed Experimental Protocol
Step 1: Synthesis of 2-chloro-N-(3-fluoro-4-methylphenyl)pyrimidin-4-amine
-
To a stirred solution of 2,4-dichloropyrimidine (1.0 g, 6.71 mmol) in anhydrous isopropanol (20 mL) under a nitrogen atmosphere, add 3-fluoro-4-methylaniline (0.84 g, 6.71 mmol) followed by N,N-diisopropylethylamine (DIPEA) (1.29 g, 1.7 mL, 10.07 mmol).
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in dichloromethane (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a gradient of 10-40% ethyl acetate in hexanes to afford the title compound as a white solid.
Step 2: Synthesis of 2-((4-((3-fluoro-4-methylphenyl)amino)pyrimidin-2-yl)amino)ethan-1-ol
-
To a solution of 2-chloro-N-(3-fluoro-4-methylphenyl)pyrimidin-4-amine (1.0 g, 4.17 mmol) in anhydrous isopropanol (15 mL), add 2-aminoethanol (0.51 g, 0.5 mL, 8.34 mmol) and DIPEA (1.08 g, 1.4 mL, 8.34 mmol).
-
Heat the reaction mixture to 100 °C in a sealed tube for 24 hours.
-
Monitor the reaction by TLC (Eluent: 10% Methanol in Dichloromethane).
-
After completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of 0-10% methanol in dichloromethane to yield the final product as an off-white solid.
Characterization
The final product should be characterized by standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
Biological Evaluation: In Vitro Kinase Assay
The inhibitory activity of the synthesized compound against MERTK can be evaluated using a variety of commercially available in vitro kinase assay kits. A general protocol is outlined below.
Principle
The assay measures the ability of the synthesized compound to inhibit the phosphorylation of a specific substrate by the MERTK enzyme. The level of phosphorylation is typically detected using a phosphospecific antibody and a detection system that generates a luminescent or fluorescent signal.
General Protocol
-
Prepare a dilution series of the synthesized inhibitor in an appropriate buffer (e.g., DMSO).
-
In a 96-well plate, add the MERTK enzyme, the specific peptide substrate, and ATP.
-
Add the diluted inhibitor to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Add a detection reagent containing a phosphospecific antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase).
-
Incubate to allow for antibody binding.
-
Add a substrate for the reporter enzyme that generates a detectable signal.
-
Measure the signal using a plate reader.
-
Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low yield in Step 1 | Incomplete reaction | Increase reaction time or temperature. Ensure anhydrous conditions. |
| Difficult purification | Optimize the solvent system for column chromatography. | |
| Low yield in Step 2 | Incomplete reaction | Increase reaction time, temperature, or the equivalents of 2-aminoethanol and base. |
| Side product formation | Purify the intermediate from Step 1 thoroughly. | |
| Inconsistent kinase assay results | Inaccurate inhibitor concentration | Prepare fresh dilutions for each experiment. |
| Enzyme instability | Store the enzyme according to the manufacturer's instructions. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate gloves when handling chemicals.
-
Fume Hood: All reactions should be performed in a well-ventilated fume hood.
-
Chemical Handling:
-
2,4-Dichloropyrimidine: Corrosive and an irritant. Avoid contact with skin and eyes.
-
Fluoroanilines: Toxic and may be harmful if inhaled, ingested, or absorbed through the skin.
-
DIPEA: Corrosive and flammable. Handle with care.
-
Solvents: Dichloromethane is a suspected carcinogen. Isopropanol is flammable. Handle in a fume hood and avoid ignition sources.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
References
- Cook, R. S., et al. (2013). MerTK inhibition in tumor leukocytes decreases tumor growth and metastasis.
- Graham, D. K., et al. (2014). MERTK in cancer therapy: targeting the receptor tyrosine kinase in tumor cells and the immune system. Pharmacology & Therapeutics, 213, 107577.
- Huelse, J. M., et al. (2020). MERTK in Cancer Therapy: Targeting the Receptor Tyrosine Kinase in Tumor Cells and the Immune System. Pharmacology & Therapeutics, 213, 107577.
- Schlegel, J., et al. (2013). MERTK receptor tyrosine kinase is a key regulator of the innate immune response. Journal of Immunology, 191(9), 4589-4599.
- Pavey, S., et al. (2009). The TAM (Tyro3, Axl, Mer) receptor tyrosine kinase family in cancer. Cancer Letters, 280(1), 1-13.
- Cummings, C. T., et al. (2013). Small-molecule inhibitors of the MERTK receptor tyrosine kinase. Journal of Medicinal Chemistry, 56(22), 9033-9049.
- Zhang, W., et al. (2014). Discovery of a potent and selective MERTK inhibitor. ACS Medicinal Chemistry Letters, 5(10), 1084-1088.
- Liu, J., et al. (2013). Discovery of a selective MERTK inhibitor. Bioorganic & Medicinal Chemistry Letters, 23(17), 4979-4983.
- DeRyckere, D., et al. (2017). MERTK inhibition as a novel therapeutic strategy for glioblastoma. Neuro-oncology, 19(11), 1468-1479.
- Keating, A. K., et al. (2010). MERTK is a novel therapeutic target in pediatric acute lymphoblastic leukemia. Blood, 115(19), 3920-3928.
- Linger, R. M., et al. (2013). Mer receptor tyrosine kinase is a novel therapeutic target in melanoma. Cancer Research, 73(4), 1475-1485.
- Christoph, S., et al. (2013). MERTK as a novel therapeutic target in head and neck cancer. Oncotarget, 4(11), 2125-2137.
- Lee-Sherick, A. B., et al. (2013). MERTK-mediated signal transduction in the retinal pigment epithelium. Advances in Experimental Medicine and Biology, 774, 133-139.
- Sather, S., et al. (2007). A MERTK-specific inhibitor suppresses metastasis and enhances the effects of chemotherapy in non-small cell lung cancer. Cancer Research, 67(22), 11002-11011.
- Wium, M., et al. (2013). MERTK is a therapeutic target in gastric cancer. Oncotarget, 4(11), 2007-2018.
Sources
Scalable synthesis route for 3-Fluoro-4-(1-methylpiperidin-4-yl)aniline
An Application Note and Protocol for the Scalable Synthesis of 3-Fluoro-4-(1-methylpiperidin-4-yl)aniline
Introduction
This compound is a valuable substituted aniline derivative that serves as a key building block in the synthesis of various pharmacologically active compounds. Its structural features, including the fluorinated aniline core and the N-methylpiperidine moiety, are often found in molecules designed to interact with specific biological targets. This application note provides a detailed, scalable synthetic route for the preparation of this compound, intended for researchers, scientists, and professionals in drug development. The presented methodology emphasizes robust and scalable chemical transformations, with a focus on explaining the rationale behind the chosen synthetic strategy and experimental protocols.
Retrosynthetic Strategy and Route Selection
A retrosynthetic analysis of the target molecule suggests several possible disconnection points. A robust and scalable approach involves the formation of the carbon-carbon bond between the aromatic ring and the piperidine moiety as a key step. The chosen forward synthesis is a three-step sequence commencing with a Grignard reaction between a suitable functionalized aryl halide and 1-methyl-4-piperidone, followed by dehydration and a final reduction step. This route is advantageous for scalability due to the use of readily available starting materials and well-established, high-yielding chemical transformations.
Overall Synthetic Workflow
Application Notes: Leveraging 3-Fluoro-4-(1-methylpiperidin-4-yl)aniline for Fragment-Based Drug Design
Introduction: The Strategic Advantage of Fluorinated Fragments
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying high-quality lead compounds.[1] By screening small, low-molecular-weight molecules (fragments), FBDD explores chemical space more effectively, often yielding hits with superior ligand efficiency.[2] Within the FBDD paradigm, the thoughtful design of fragment libraries is paramount. The incorporation of fluorine atoms into fragments offers a distinct set of advantages, most notably enabling the use of highly sensitive ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy for screening.[3][4] Because fluorine is absent in biological systems, ¹⁹F NMR provides a clean background, allowing for the rapid and robust detection of weak binding events characteristic of fragment hits.[5]
This guide focuses on the strategic application of 3-Fluoro-4-(1-methylpiperidin-4-yl)aniline , a novel fragment designed to maximize the benefits of FBDD. This molecule combines three key pharmacophoric features: a fluorinated aniline ring, a basic N-methylpiperidine moiety, and a linking aniline nitrogen. This unique combination makes it an exceptionally valuable starting point for drug discovery campaigns, particularly against challenging targets like protein kinases.[6][7]
Physicochemical Profile of the Fragment
The utility of a fragment is intrinsically linked to its physicochemical properties. Adherence to the "Rule of Three" (e.g., MW < 300 Da, cLogP < 3) is a common guideline for ensuring fragments possess favorable characteristics like aqueous solubility, which is critical for biophysical screening methods.[1] The properties of this compound align well with these principles.
| Property | Value (Estimated/Calculated) | Significance in FBDD |
| Molecular Formula | C₁₂H₁₇FN₂ | - |
| Molecular Weight | 208.28 g/mol | Compliant with the "Rule of Three", ensuring higher probability of fitting into small binding pockets. |
| cLogP | ~2.0 - 2.5 | Optimal lipophilicity for balancing solubility and membrane permeability. |
| Topological Polar Surface Area (TPSA) | 29.26 Ų | Contributes to good cell permeability and oral bioavailability in later-stage compounds. |
| Hydrogen Bond Donors | 1 (amine -NH₂) | Provides a key interaction point for anchoring to the target protein. |
| Hydrogen Bond Acceptors | 2 (fluorine, piperidine N) | Offers additional points for specific interactions within the binding pocket. |
| pKa (most basic) | ~8.5 - 9.0 (piperidine N) | The basic nitrogen can form salt bridges and improves aqueous solubility. |
| Aqueous Solubility | High (predicted) | Essential for preparing high-concentration stock solutions required for detecting weak binding in biophysical assays. |
Note: Experimental verification of these properties is a mandatory first step before initiating a screening campaign.
Rationale for Application: A Multi-Functional Fragment
The power of this compound lies in the synergistic contribution of its distinct chemical moieties. Each component serves a specific and advantageous purpose within the FBDD workflow.
-
3-Fluoroaniline Core : This element is central to the fragment's utility.
-
¹⁹F NMR Handle : The fluorine atom is a sensitive and specific probe for NMR-based screening. Its chemical shift is highly sensitive to the local environment, providing a clear signal for binding events.[2][4]
-
Modulation of Basicity : The electron-withdrawing nature of the fluorine atom subtly modulates the pKa of the aniline nitrogen, influencing its hydrogen bonding potential.[8]
-
Vector for Growth : The aniline amine provides a well-defined point for synthetic elaboration, allowing for "fragment growing" into adjacent pockets.
-
-
1-Methylpiperidine Group : This saturated heterocycle is a prevalent feature in approved drugs and offers several benefits.[9]
-
Solubility Enhancement : The basic nitrogen of the piperidine ring is typically protonated at physiological pH, significantly enhancing the aqueous solubility of the fragment.
-
3D Exploration : The non-planar, three-dimensional structure of the piperidine ring allows for exploration of deeper, more complex binding pockets compared to purely flat, aromatic fragments.
-
Pharmacokinetic Anchor : Piperidine rings are known to improve the pharmacokinetic properties of drug candidates.[10]
-
Caption: Key structural features of the fragment and their advantages.
Experimental Workflows and Protocols
A successful FBDD campaign is built upon a foundation of robust and reproducible experimental protocols. The following sections provide detailed methodologies for the synthesis, screening, and structural characterization of this compound.
Caption: General FBDD workflow using the target fragment.
Protocol 1: Synthesis of this compound
This protocol describes a two-step synthesis adapted from established procedures for similar fluoroanilines.[11][12]
Step 1: Nucleophilic Aromatic Substitution
-
Reaction Setup : To a sealed reaction vessel, add 1,2-difluoro-4-nitrobenzene (1.0 eq), 4-amino-1-methylpiperidine (1.1 eq), and potassium carbonate (2.0 eq).
-
Solvent : Add anhydrous dimethyl sulfoxide (DMSO) to achieve a starting material concentration of 0.5 M.
-
Reaction Conditions : Heat the mixture to 80-100 °C and stir vigorously for 4-6 hours.
-
Monitoring : Track the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up : Cool the reaction to room temperature and pour into ice water. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate, 4-(2-fluoro-4-nitrophenyl)-1-methylpiperidine.
Step 2: Nitro Group Reduction
-
Reaction Setup : Dissolve the crude intermediate from Step 1 in ethanol or methanol.
-
Catalyst : Add iron powder (5.0 eq) and ammonium chloride (1.0 eq) in water.
-
Reaction Conditions : Heat the mixture to reflux (approx. 80 °C) for 2-4 hours.
-
Monitoring : Monitor the disappearance of the nitro-intermediate by TLC or LC-MS.
-
Work-up : Upon completion, cool the reaction and filter through a pad of celite to remove the iron salts, washing the pad with additional solvent.
-
Purification : Concentrate the filtrate and purify the crude product by column chromatography on silica gel to afford pure this compound.
Protocol 2: Fragment Quality Control for Screening
-
Purity Assessment : Confirm the purity of the synthesized fragment to be >95% using ¹H NMR, ¹³C NMR, and LC-MS.
-
Solubility Determination :
-
Prepare a high-concentration stock solution (e.g., 100 mM) in d6-DMSO.
-
Serially dilute the stock into the desired aqueous NMR buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Visually inspect for precipitation at each concentration.
-
Confirm the maximum soluble concentration using NMR by ensuring no significant broadening of ligand resonances compared to the DMSO stock. The fragment should be soluble at concentrations well above the screening concentration (typically >1 mM).
-
Protocol 3: Primary Fragment Screening by ¹⁹F NMR
This ligand-observed NMR experiment is designed for rapid identification of binders from a cocktail of fluorinated fragments.[13][14]
-
Fragment Cocktail Preparation :
-
Prepare a mixture ("cocktail") of 10-12 fluorinated fragments, including the title compound, in d6-DMSO. Ensure that the ¹⁹F NMR signals of all fragments in the cocktail are well-resolved.
-
The final concentration of each fragment in the NMR tube should be between 25-100 µM.
-
-
Sample Preparation :
-
Reference Sample : Prepare an NMR tube containing the fragment cocktail in the NMR buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4, 10% D₂O).
-
Protein Sample : Prepare a second NMR tube with the identical fragment cocktail and buffer, but also containing the target protein at a concentration of 10-20 µM.
-
-
NMR Data Acquisition :
-
Acquire ¹⁹F NMR spectra on a high-field spectrometer equipped with a cryoprobe.
-
Use a Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence to suppress broad signals from protein-bound fragments and selectively observe the sharp signals of unbound fragments.[13] A typical total echo time is 160 ms.
-
-
Data Analysis :
-
Compare the ¹⁹F NMR spectrum of the protein sample to the reference sample.
-
A significant decrease in the signal intensity or complete disappearance of a specific fragment's peak in the protein sample indicates binding. The binding event leads to a larger molecular weight complex, causing faster relaxation and signal broadening, which is filtered out by the CPMG experiment.
-
Fragments showing a reproducible reduction in signal intensity are considered primary "hits".
-
Protocol 4: Hit Validation by X-ray Crystallography
Confirmation of binding and elucidation of the binding mode is ideally achieved through X-ray crystallography.[15]
-
Crystal Preparation : Grow high-quality crystals of the target protein in its apo (ligand-free) form.
-
Fragment Soaking :
-
Prepare a soaking solution containing the hit fragment at a concentration of 1-10 mM in a cryoprotectant-compatible buffer.
-
Transfer an apo crystal into a drop of the soaking solution and incubate for a period ranging from minutes to hours.
-
-
Data Collection :
-
Flash-cool the soaked crystal in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
-
Structure Determination :
-
Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure as a model.
-
Carefully analyze the resulting electron density maps for evidence of the bound fragment. The fluorine atom, with its high electron density, can often be unambiguously identified, confirming the binding pose and orientation of the fragment.
-
Strategies for Hit-to-Lead Optimization
Once a fragment hit is validated and its binding mode is understood, the next phase is to elaborate the fragment into a more potent, lead-like molecule. The structure of this compound is amenable to several common optimization strategies.[16]
Caption: Hit-to-lead optimization strategies from the initial fragment.
-
Fragment Growing : This is often the most direct strategy. The aniline nitrogen serves as an ideal attachment point. Based on the crystal structure, new chemical moieties can be added to the aniline to form interactions with adjacent pockets on the protein surface. For example, acylation or sulfonylation of the aniline can introduce new groups that pick up additional hydrogen bonds or van der Waals interactions.[16]
-
Fragment Linking : If a second, independent fragment is found to bind in a proximal site, the aniline can be used as a chemical handle to synthesize a new, larger molecule that links the two fragments. This can lead to a dramatic increase in affinity due to the additive binding energy.
-
Fragment Merging : If another fragment hit is identified that partially overlaps with the binding site of the fluoroaniline core, a new molecule can be designed that incorporates the key features of both fragments into a single, more potent compound.
Conclusion
This compound represents a highly versatile and strategically designed tool for fragment-based drug discovery. Its combination of a ¹⁹F NMR handle for sensitive screening, a solubilizing group for favorable physicochemical properties, and multiple vectors for synthetic elaboration makes it a high-quality starting point for identifying and optimizing novel drug candidates. The protocols and workflows outlined in this guide provide a comprehensive framework for researchers to effectively deploy this fragment in their discovery campaigns, accelerating the journey from initial hit to viable lead compound.
References
-
Fragment-based approaches to the discovery of kinase inhibitors. PubMed. Available at: [Link]
-
Fragment-based design of kinase inhibitors: a practical guide. PubMed. Available at: [Link]
-
Frags2Drugs: A Novel In Silico Fragment-Based Approach to the Discovery of Kinase Inhibitors. MDPI. Available at: [Link]
-
N-methylpiperidine Definition. Fiveable. Available at: [Link]
-
Fragment-Based Design of Kinase Inhibitors: A Practical Guide. Springer Nature Experiments. Available at: [Link]
-
methylpiperidine. Self-published. Available at: [Link]
-
Fragment-Based Discovery of Inhibitors of Protein Kinase B. ResearchGate. Available at: [Link]
-
Practical NMR screening strategy for analyses of fluorinated compounds bound to proteins. ResearchGate. Available at: [Link]
-
Fragment library screening using 19F NMR. Bio-protocol. Available at: [Link]
-
Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. PMC. Available at: [Link]
-
A beginner's guide to 19F NMR and its role in drug screening. Taylor & Francis Online. Available at: [Link]
-
Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Publications. Available at: [Link]
-
4-[(1-Methylpiperidin-4-yl)oxy]-3-(trifluoromethyl)aniline. PubChem. Available at: [Link]
-
DESIGN, SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF N-METHYL PIPERIDINE DERIVATIVES. JournalAgent. Available at: [Link]
-
3-Fluoro-4-(4-methylpiperidin-1-yl)aniline 1g. Dana Bioscience. Available at: [Link]
-
Crystallographic Fragment Screening Services. Evotec. Available at: [Link]
-
Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. MDPI. Available at: [Link]
-
Library Design Strategies to Accelerate Fragment-Based Drug Discovery. Chemistry Europe. Available at: [Link]
-
Applications of 19F-NMR in Fragment-Based Drug Discovery. PMC. Available at: [Link]
-
Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. ResearchGate. Available at: [Link]
-
Synthesis, In vitro anticancer activity and molecular docking studies on some new phenylmorpholine linked aminotetrazoles and aryl tetrazoles. Arkivoc. Available at: [Link]
-
Fragment-based lead discovery. Wikipedia. Available at: [Link]
-
Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. Available at: [Link]
-
Design and Development of Novel Hybrids Based on Pyrrolo[2,1-f][6][7][10]Triazine and 1-(Methylpiperidin-4-yl) Aniline-Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition. PubMed. Available at: [Link]
-
Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. ResearchGate. Available at: [Link]
Sources
- 1. Design and generation of highly diverse fluorinated fragment libraries and their efficient screening with improved (19) F NMR methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. lifechemicals.com [lifechemicals.com]
- 5. Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fragment-based approaches to the discovery of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fragment-based design of kinase inhibitors: a practical guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. fiveable.me [fiveable.me]
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- 15. tandfonline.com [tandfonline.com]
- 16. mdpi.com [mdpi.com]
Reaction solvent choice for fluoroaniline piperidine coupling
This Application Note is designed for researchers and process chemists optimizing the C-N coupling of fluoroanilines (or their activated precursors) with piperidine. It addresses the critical role of solvent selection in modulating reaction rates, mechanisms, and impurity profiles.
Part 1: Core Directive & Scope
Subject: Reaction Solvent Choice for Fluoroaniline-Piperidine Coupling Context: The term "coupling" in this context primarily refers to the formation of a C-N bond between a fluorinated aromatic ring and the nitrogen of piperidine. This is achieved via two distinct mechanistic pathways, each demanding specific solvent properties:
-
Nucleophilic Aromatic Substitution (
): Reaction of activated fluorobenzenes (e.g., 4-fluoronitrobenzene) with piperidine. Here, solvent polarity dictates the rate-determining step. -
Buchwald-Hartwig Amination: Palladium-catalyzed coupling of unactivated halo-fluoroanilines with piperidine. Here, solvent coordination to the metal center and solubility of the base are paramount.
Part 2: Scientific Integrity & Logic
Mechanistic Grounding: Why Solvent Matters
The choice of solvent is not merely about solubility; it fundamentally alters the energy landscape of the reaction.
A. The
-
The "Element Effect": Unlike
/ , Fluorine is often the fastest leaving group in because its high electronegativity inductively stabilizes the anionic intermediate (Meisenheimer complex), lowering the activation energy of the first step (nucleophilic attack). -
Solvent Effect on Rate-Determining Step (RDS):
-
Polar Aprotic Solvents (DMSO, DMF, NMP): These solvents effectively solvate the large, diffuse charge of the Meisenheimer complex but do not solvate the nucleophile (piperidine) strongly (no H-bonding). Result: The nucleophilic attack is rapid, and the reaction is generally fast and uncatalyzed.
-
Non-Polar Aprotic Solvents (Toluene, Benzene): These cannot stabilize the zwitterionic intermediate. Consequently, the breakdown of the intermediate becomes the RDS. In these media, the reaction often exhibits base catalysis (second-order in piperidine), where a second molecule of piperidine acts as a base to assist proton removal, accelerating the decomposition of the intermediate [1].
-
Protic Solvents (MeOH, EtOH): While they stabilize the leaving group (
) via H-bonding, they also strongly solvate the nucleophile (piperidine), reducing its reactivity. This often results in slower rates compared to DMSO but offers a "greener" profile.
-
B. The Buchwald-Hartwig Pathway (Unactivated Substrates) For fluoroanilines lacking strong electron-withdrawing groups (EWGs), Pd-catalysis is required.
-
Solvent Role: The solvent must dissolve the organic base (e.g.,
, ) and stabilize the Pd(0)/Pd(II) catalytic cycle without coordinating so strongly that it inhibits the catalyst. -
Incompatible Solvents: Acetonitrile (coordinates Pd), Halogenated solvents (oxidative addition to Pd).
Solvent Selection Strategy
The following decision matrix guides the selection based on substrate activation and process constraints.
| Solvent Class | Representative Solvents | Mechanism Suitability | Pros | Cons |
| Polar Aprotic | DMSO, DMF, NMP | Highest reaction rates; stabilizes Meisenheimer complex; no base catalysis needed. | High boiling points (hard to remove); DMF/NMP toxicity concerns; aqueous workup required. | |
| Non-Polar Aprotic | Toluene, Xylene | Buchwald / | Excellent for Buchwald (prevents catalyst poisoning); easy azeotropic drying; standard workup. | Slow |
| Polar Protic | t-Amyl Alcohol, EtOH | Buchwald / Green | t-AmOH is superior for Buchwald (solubilizes bases like | Nucleophile deactivation in |
| Fluorinated | HFIP, TFE | Specialized | Unique H-bond donor ability; stabilizes charged transition states; creates "fluorous" effect. | Expensive; acidic nature may quench basic nucleophiles. |
Detailed Protocols
Protocol A:
-
Reagents: 4-Fluoronitrobenzene (1.0 equiv), Piperidine (1.2 - 2.0 equiv),
(1.5 equiv, optional if excess piperidine is used).[1] -
Solvent: DMSO (Reaction concentration: 0.5 – 1.0 M).
-
Rationale: DMSO maximizes the rate by leaving the piperidine "naked" (unsolvated) and stabilizing the anionic intermediate.
-
-
Procedure:
-
Dissolve 4-fluoronitrobenzene in DMSO.[1]
-
Add
(solid) followed by piperidine dropwise. Exotherm warning: The reaction is rapid. -
Stir at RT to 60°C . (Fluorine is highly reactive; high heat is rarely needed for nitro-activated systems).
-
Monitoring: TLC (EtOAc/Hex) or LCMS. Conversion is usually >95% within 1-2 hours.
-
-
Workup:
-
Dilute with water (5x reaction volume) to precipitate the product (if solid) or extract with EtOAc.
-
Wash organic layer with water (3x) to remove DMSO.
-
Protocol B: Buchwald-Hartwig Coupling (Process/Scale-Up) Target: Coupling of 4-bromo-2-fluoroaniline with piperidine (coupling at Br, preserving F).
-
Reagents: Aryl bromide (1.0 equiv), Piperidine (1.2 equiv),
(1.5 equiv). -
Catalyst:
(1-2 mol%) + BINAP or BrettPhos (2-4 mol%). -
Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed).
-
Rationale: Non-polar solvents prevent hydrolysis of the catalyst and allow high temperatures. t-Amyl alcohol is an excellent alternative if base solubility is an issue.
-
-
Procedure:
-
Charge Pd source, Ligand, and Base into a reactor; purge with
. -
Add Solvent, then Aryl Bromide and Piperidine.
-
Heat to 80-100°C .[2]
-
Critical Control: Ensure strict
exclusion.
-
-
Workup: Filter through Celite to remove Pd black; concentrate.
Part 3: Visualization & Formatting
Experimental Workflow Diagram
Caption: Decision tree for selecting the reaction pathway and optimal solvent system based on substrate electronic properties.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion ( | H-bonding solvent deactivating nucleophile. | Switch from EtOH/MeOH to DMSO or DMF . |
| Low Conversion (Buchwald) | Catalyst poisoning by solvent or | Avoid MeCN/DCM. Degas solvent thoroughly. Try t-Amyl Alcohol . |
| Regioselectivity Issues | Multiple halogens (e.g., F and Cl). | In |
| Emulsions during Workup | DMSO/DMF presence. | Wash organic layer with 5% LiCl solution or extensive water washes. |
References
-
Nudelman, N. S., et al. (1987).[3] "Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents." Journal of the Chemical Society, Perkin Transactions 2, 951-954.[3]
-
BenchChem. (2025).[1][4] "Solvent Effects on the Reactivity of 3-Chloro-4-fluoroaniline." BenchChem Technical Support.
-
Sherwood, J., et al. (2014). "Solvent effects in palladium catalysed cross-coupling reactions." Green Chemistry.
-
Orito, Y. (2026).[5] "Solvent Effect Elucidation in Nucleophilic Aromatic Substitution." Organic Process Research & Development.
-
Wiki. (2024). "Buchwald-Hartwig amination."[2][6][7][8] Wikipedia. [7]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Nitro Reduction in Piperidine Derivatives
Topic: Troubleshooting incomplete nitro reduction in piperidine derivatives Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist
Introduction: The Piperidine Challenge
Welcome to the Technical Support Center. If you are accessing this guide, you are likely experiencing stalled conversions, incomplete reductions (stuck at hydroxylamine), or catalyst deactivation during the synthesis of amino-piperidines.
The Core Problem: Piperidine derivatives present a unique challenge in nitro reduction due to the Lewis basicity of the secondary amine . In heterogeneous catalysis (Pd/C, Pt/C), the piperidine nitrogen frequently coordinates strongly to the metal active sites, effectively "poisoning" the catalyst and halting the catalytic cycle. Furthermore, the steric bulk of substituted piperidines can stabilize reduction intermediates, specifically hydroxylamines, preventing the final reduction to the amine.
This guide moves beyond standard textbook answers to provide field-tested engineering controls for these specific failure modes.
Part 1: Diagnostic Workflow
Before altering your reaction conditions, use this decision tree to identify the specific failure mode.
Figure 1: Diagnostic decision tree for identifying nitro reduction failure modes in nitrogen-containing heterocycles.
Part 2: Troubleshooting Guides & FAQs
Issue 1: The "Stalled" Reaction (Catalyst Poisoning)
User Question: "I am using 10% Pd/C in methanol under a H2 balloon. The reaction starts but stops after 10-20% conversion. Adding more catalyst doesn't help. Why?"
Technical Insight: You are likely experiencing amine poisoning . The piperidine nitrogen (secondary amine) has a lone pair that binds irreversibly to the Palladium surface, blocking the active sites required for H2 adsorption. This is distinct from substrate inhibition; the product (amino-piperidine) is often a stronger poison than the reactant.
Corrective Protocol:
-
Protonate the Amine: The most effective fix is to run the hydrogenation in acidic media. Protonating the nitrogen (
) removes the lone pair's ability to coordinate with the metal.-
Action: Add 1.5 to 2.0 equivalents of HCl (1M in MeOH) or Glacial Acetic Acid to your reaction mixture.
-
-
Protect the Amine: If your synthesis allows, protect the piperidine nitrogen (e.g., Boc, Cbz) before the nitro reduction. Carbamates are non-basic and will not poison the catalyst [1].
Issue 2: Accumulation of Hydroxylamine Intermediate
User Question: "LCMS shows a major peak at [M-14] relative to the starting material (or M+2 relative to the nitroso). It seems stuck at the hydroxylamine stage."
Technical Insight:
The reduction pathway is:
Corrective Protocol:
-
Increase Temperature/Pressure: The hydroxylamine reduction often requires higher energy. Increase temperature to 50-60°C and H2 pressure to 50 psi (Parr shaker) rather than a balloon.
-
Switch to Iron (Fe) Mediation: Heterogeneous hydrogenation sometimes fails to cleave the N-O bond in stabilized hydroxylamines. Single-Electron Transfer (SET) reagents like Iron (Fe) or Zinc (Zn) are superior for driving this specific step to completion [2].
Issue 3: Dehalogenation of Substrates
User Question: "My piperidine scaffold has a Chlorine/Bromine substituent. Pd/C removed the halogen along with reducing the nitro group."
Technical Insight: Palladium is excellent for oxidative addition into C-Halogen bonds. Standard Pd/C hydrogenation will almost always dehalogenate aromatic chlorides and bromides.
Corrective Protocol:
-
Use Platinum (Pt): Switch to Sulfided Platinum on Carbon (Pt/C-S) . Platinum is far less active toward C-Halogen bonds than Palladium but retains activity for nitro reduction [3].
-
Use Raney Nickel: Raney Ni is a viable alternative that often spares halogens under mild conditions.
-
Chemical Reduction: Use the Fe/NH4Cl method (detailed below), which is chemically orthogonal to aryl halides.
Part 3: Validated Experimental Protocols
Method A: Acid-Modified Catalytic Hydrogenation (For Poisoning Issues)
Best for: Basic piperidines causing catalyst deactivation.
-
Preparation: Dissolve the nitro-piperidine substrate (1.0 mmol) in Methanol (10 mL).
-
Acidification: Add 1.2 equivalents of concentrated HCl or 2.0 equivalents of Acetic Acid. Stir for 5 minutes to ensure protonation.
-
Catalyst Addition: Carefully add 10 wt% Pd/C (10% by mass of substrate) under an inert atmosphere (Argon/Nitrogen). Caution: Dry Pd/C is pyrophoric; wet the catalyst with a small amount of toluene or water if weighing in air.
-
Hydrogenation: Purge with H2 gas. Run under H2 balloon (1 atm) or mild pressure (30 psi) at Room Temperature.
-
Workup: Filter through a Celite pad.[2][3] Crucial: The filtrate contains the amine hydrochloride salt. Neutralize with saturated NaHCO3 or NaOH before extraction to recover the free base.
Method B: Iron/Ammonium Chloride Reduction (For Resistant/Halogenated Substrates)
Best for: Substrates with halogens or those "stuck" at hydroxylamine.
-
Solvent System: Prepare a mixture of Ethanol and Water (3:1 ratio).
-
Assembly: To the substrate (1.0 mmol), add Iron powder (5.0 equivalents, ~325 mesh) and Ammonium Chloride (5.0 equivalents).
-
Reaction: Heat the mixture to reflux (70-80°C) with vigorous stirring.
-
Note: The reaction is heterogeneous; vigorous stirring is essential to scour the iron surface.
-
-
Monitoring: Monitor by TLC. The hydroxylamine intermediate often has a different Rf than the nitro or amine.
-
Workup: Cool to room temperature. Filter through Celite to remove iron oxide sludge. Wash the pad with warm ethanol. Concentrate the filtrate. Partition between EtOAc and water (pH > 9) to isolate.
Part 4: Comparative Data for Piperidine Substrates
| Reducing System | Catalyst Poisoning Risk | Halogen Tolerance | Hydroxylamine Clearance | Recommended For |
| H2 + Pd/C (Neutral) | High (Fails often) | Low (Dehalogenates) | Moderate | Protected piperidines only |
| H2 + Pd/C (Acidic) | Low (Protonation protects) | Low | High | Basic, non-halogenated piperidines |
| H2 + Pt/C (Sulfided) | Moderate | High | Moderate | Halogenated substrates |
| Fe / NH4Cl | None (Not catalytic) | High | Very High | "Stuck" reactions / Halogenated |
| SnCl2 / HCl | None | High | High | Small scale, acid-stable substrates |
References
-
BenchChem. (2025).[2][3][4][5] Avoiding Catalyst Poisoning in Piperidine Hydrogenation. Retrieved from
-
Organic Chemistry Portal. (2023). Reduction of Nitro Compounds to Amines. Retrieved from
-
Master Organic Chemistry. (2018). Reduction of Nitro Groups: Reagents and Mechanisms. Retrieved from
-
Royal Society of Chemistry. (2024). Hydrogenation of Functionalised Pyridines and Piperidines. Retrieved from
Sources
Handling air-sensitive amine intermediates in MERTK inhibitor synthesis
Technical Support Center: MERTK Inhibitor Synthesis Subject: Handling Air-Sensitive Amine Intermediates & Catalyst Optimization Ticket ID: MERTK-SYNTH-001 Responder: Senior Application Scientist, Chemical Development Division
Executive Summary
The synthesis of Mer Tyrosine Kinase (MERTK) inhibitors—specifically those based on aminopyrimidine (e.g., UNC2025) or indazole scaffolds (e.g., MRX-2843)—frequently stalls due to the instability of electron-rich amine intermediates. These precursors are prone to rapid oxidative degradation ("browning") and can poison Palladium catalysts during critical cross-coupling steps.
This guide provides field-proven protocols to stabilize these intermediates, optimize Buchwald-Hartwig couplings, and maximize yield.
Module 1: The "Black Tar" Phenomenon (Oxidation Prevention)
User Issue: "My aniline intermediate turns from yellow to black tar within minutes of exposure to air, and my subsequent coupling reaction fails."
Technical Diagnosis: Electron-rich anilines and heteroaromatic amines (common in the solvent-exposed regions of MERTK inhibitors) possess high HOMO energy levels, making them susceptible to single-electron transfer (SET) oxidation by atmospheric oxygen. This forms radical cations that polymerize into complex "tars" (polyanilines), which are catalytically inactive and can chelate Pd species, killing the catalytic cycle.
Troubleshooting Protocol: The Freeze-Pump-Thaw (FPT) Cycle
Do not rely on simple sparging (bubbling gas) for these sensitive substrates. Sparging often leaves residual dissolved oxygen. Use the FPT method for all reaction solvents.
Step-by-Step FPT Protocol:
-
Seal: Place solvent/reactant solution in a Schlenk flask. Close the stopcock.
-
Freeze: Submerge the flask in liquid nitrogen (
) until solid. Crucial: Do not backfill with Argon yet.[1][2] -
Pump: Open the stopcock to high vacuum (0.1–0.01 mmHg) for 5–10 minutes. This removes gas from the headspace.[1][2]
-
Thaw: Close the stopcock. Thaw the flask in a tepid water bath. Gas bubbles will evolve from the melting solid.[3]
-
Repeat: Perform this cycle 3 times for standard sensitivity, 5 times for ultra-sensitive amines.
-
Backfill: After the final thaw, backfill with high-purity Argon.
Visual Workflow: Degassing Logic
Caption: Logic flow for Freeze-Pump-Thaw degassing. This cycle physically forces dissolved oxygen out of the solvent lattice.
Module 2: Catalyst Poisoning in Buchwald-Hartwig Couplings
User Issue: "My coupling of the 2-chloropyrimidine core with the amine tail stalls at 30% conversion."
Technical Diagnosis:
MERTK inhibitors often require coupling a 2-halopyrimidine with an amine. The pyridine-like nitrogen in the pyrimidine ring is a strong
Optimization Strategy
-
Switch to Pre-Catalysts: Avoid
or . These require in-situ reduction and ligation, which is slow and vulnerable to poisoning.-
Recommendation: Use BrettPhos Pd G3 or RuPhos Pd G3 . These precatalysts activate rapidly and contain bulky ligands that prevent the pyrimidine nitrogen from binding to the metal center.
-
-
Base Selection: Switch from
to NaOtBu (Sodium tert-butoxide) or LiHMDS . Stronger, soluble bases facilitate faster transmetallation, outcompeting the catalyst deactivation pathway. -
Order of Addition:
-
Load Catalyst + Ligand + Base + Aryl Halide first.
-
Add the Amine last (as a solution), ideally via syringe pump over 1 hour if it is highly reducing.
-
Comparison of Catalyst Systems for MERTK Synthesis
| Parameter | Standard Protocol (High Risk) | Optimized Protocol (High Yield) |
| Catalyst Source | BrettPhos Pd G3 or XPhos Pd G3 | |
| Base | NaOtBu or LiHMDS (Homogeneous) | |
| Solvent | DMF (Coordinates to Pd) | 1,4-Dioxane or Toluene (Non-coordinating) |
| Temp | 100°C+ | 65–80°C (Mild heat preserves catalyst) |
Module 3: Purification & Storage of Unstable Intermediates
User Issue: "I see a single spot on TLC, but after flash column chromatography, I recover nothing or a streak of decomposition."
Technical Diagnosis:
Silica gel is slightly acidic (
Purification Decision Tree
Caption: Decision matrix for purifying sensitive amine intermediates. Salt formation is often superior to chromatography for MERTK intermediates.
Protocol: The "Salt Shield" Technique
Instead of isolating the free base, convert the amine immediately into a salt. Salts are crystalline and resistant to oxidation.
-
Extract: Perform workup with degassed EtOAc.
-
Precipitate: Add 4M HCl in Dioxane (1.1 equivalents) dropwise to the organic layer.
-
Filter: The amine-HCl salt will precipitate. Filter under Argon.
-
Store: The resulting solid is generally air-stable for months at -20°C.
-
Usage: Free-base immediately before the next reaction using a biphasic wash (
/DCM).
References
-
Zhang, W., et al. (2014). "UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor."[4] Journal of Medicinal Chemistry.
-
Meryx, Inc. (2017). "The MERTK/FLT3 inhibitor MRX-2843 overcomes resistance-conferring FLT3 mutations."[5] JCI Insight.
-
Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
-
BenchChem Technical Support. (2025). "Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines."
-
Oregon State University. "Standard Operating Procedure: Freeze-Pump-Thaw Degassing of Liquids."
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 3. depts.washington.edu [depts.washington.edu]
- 4. mdpi.com [mdpi.com]
- 5. JCI Insight - The MERTK/FLT3 inhibitor MRX-2843 overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia [insight.jci.org]
Technical Support Center: Advanced Strategies for 1-methylpiperidin-4-yl Substitution
Welcome to the technical support center for synthetic strategies involving the 1-methylpiperidin-4-yl scaffold. This resource is designed for researchers, medicinal chemists, and process development professionals who encounter challenges with substitution reactions at the sterically encumbered 4-position of N-methylpiperidine. Here, we provide in-depth troubleshooting guides, frequently asked questions, and validated protocols to help you navigate and overcome these synthetic hurdles.
Section 1: Understanding the Core Challenge: Steric Hindrance at the C4-Position
The piperidine ring is a cornerstone motif in pharmaceuticals, but its functionalization is not always straightforward. Substitution at the C4-position, particularly on an N-methylated ring, presents unique steric challenges that can impede or prevent standard substitution reactions.
FAQ 1: Why is the 4-position of 1-methylpiperidine considered sterically hindered for substitution reactions?
The steric hindrance at the C4-position of 1-methylpiperidine arises from the conformation of the six-membered ring. The piperidine ring primarily adopts a chair conformation. In this arrangement, the axial and equatorial substituents on the ring, along with the N-methyl group, create a crowded three-dimensional environment.
For a typical Sₙ2 reaction, a nucleophile must approach the electrophilic carbon from the backside relative to the leaving group.[1][2] The bulky ring structure and its substituents can physically block this approach path, significantly slowing down or completely inhibiting the reaction.[2][3] This obstruction caused by the spatial arrangement of atoms is known as steric hindrance.[4]
Caption: Logical flow of how steric hindrance impacts Sₙ2 reactions.
FAQ 2: How does the N-methyl group contribute to the difficulty of C4-substitution?
The N-methyl group, while not directly at the C4-position, influences the ring's overall steric and electronic profile. It can engage in conformational biasing and transannular interactions (interactions across the ring). More importantly, the nitrogen atom itself is a site of reactivity. Under certain conditions, particularly with reactive electrophiles, the nitrogen can be quaternized, leading to unwanted side products and consumption of reagents.[5] This competing reaction pathway complicates the desired C4-functionalization.
Section 2: Troubleshooting Guide for Common Substitution Reactions
This section addresses common failures and low-yield scenarios encountered during experiments and provides actionable solutions.
Problem 1: My Sₙ2 reaction with a 4-halo-1-methylpiperidine substrate is failing or showing very low conversion.
Root Cause Analysis: This is a classic case of steric hindrance preventing the nucleophile from accessing the electrophilic C4 carbon.[1][2] Tertiary carbons are generally unreactive in Sₙ2 reactions for this reason, and while the C4-position is secondary, the rigid chair conformation creates a similarly prohibitive environment.[3][6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a failing Sₙ2 reaction.
Solutions:
-
Change Reaction Type (Recommended): Instead of forcing an Sₙ2 reaction, consider a different approach. Modern catalytic methods are designed to overcome these barriers.
-
Transition-Metal Cross-Coupling: Reactions like Buchwald-Hartwig amination (for C-N bonds) or Suzuki/Negishi coupling (for C-C bonds) are highly effective. These reactions proceed through an oxidative addition/reductive elimination cycle that is less sensitive to the steric hindrance of a backside attack.[7][8]
-
C-H Functionalization: If your substrate lacks a leaving group, direct C-H functionalization can be a powerful tool. By using specific rhodium or palladium catalysts and directing groups, you can selectively activate the C4-H bond.[9][10] Bulky protecting groups on the nitrogen can sterically shield the C2 position, making the C4 position more accessible to the catalyst.[5][10]
-
-
Optimize Sₙ2 Conditions (Less Common): While challenging, you can attempt to force the reaction by:
-
Increasing Temperature: Significantly higher temperatures can provide the energy needed to overcome the activation barrier. Monitor for decomposition.
-
Using a Smaller, More Potent Nucleophile: A less bulky and more reactive nucleophile may have a higher success rate.
-
Switching to an Sₙ1-type pathway: If you can use a very good leaving group (e.g., triflate) and a protic solvent, you may be able to favor an Sₙ1 mechanism via a carbocation intermediate. However, this can lead to elimination side products.[4]
-
Problem 2: My C-H functionalization reaction is giving me a mixture of C2, C3, and C4 isomers.
Root Cause Analysis: Site selectivity in piperidine C-H functionalization is a known challenge. The C2 position is electronically activated, while C3 is deactivated due to the inductive effect of the nitrogen.[9][10] The C4 position is often considered the most sterically accessible but is electronically neutral.[10] The observed product distribution is a result of the competition between these electronic and steric factors, which is heavily influenced by the catalyst and any directing/protecting groups.
Solutions & Strategies:
-
Catalyst and Ligand Selection: The choice of metal catalyst and its associated ligands is the most critical factor for controlling regioselectivity.
-
For C4-selectivity, catalysts with bulky ligands are often employed. The steric bulk of the catalyst can prevent it from accessing the more hindered C2 position, thereby favoring the C4 position.[9][10]
-
For example, specific rhodium catalysts have been shown to favor C4 functionalization when used with N-α-oxoarylacetyl-piperidines.[10]
-
-
Nitrogen Protecting Group Strategy: The group attached to the piperidine nitrogen plays a crucial role as a directing group.
-
Bulky Protecting Groups: A large protecting group (e.g., a bulky carbamate or sulfonamide) can physically block the C2 and C6 positions, directing the catalyst towards the C4 position.[5]
-
Directing Groups: Some groups are designed to chelate to the metal catalyst and hold it in proximity to a specific C-H bond, enhancing reactivity and selectivity at that site.
-
| Strategy | Principle | Example | Expected Outcome | Reference |
| Catalyst Control | Use a sterically demanding catalyst that cannot access the C2-position. | Rh₂(S-2-Cl-5-BrTPCP)₄ with N-α-oxoarylacetyl-piperidines | Preferential C4-H functionalization | [10] |
| Steric Shielding | Install a bulky N-protecting group to block the C2/C6 positions. | A bulky N-Boc or N-Cbz group. | Increased ratio of C4-substituted product. | [5] |
| Indirect Approach | Functionalize a tetrahydropyridine precursor and then reduce the double bond. | Cyclopropanation of N-Boc-tetrahydropyridine followed by reductive ring-opening. | Access to specific substituted piperidines. | [10] |
Section 3: Advanced Protocols & Methodologies
For challenging substitutions, advanced, catalyst-driven methods are often required. Below are representative protocols for key transformations.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination for C4-N Bond Formation
This protocol describes a general procedure for coupling a primary or secondary amine to 4-bromo-1-methylpiperidine, a transformation that is difficult via traditional Sₙ2 methods.
Step-by-Step Methodology:
-
Reaction Setup:
-
Reagent Addition:
-
Add anhydrous solvent (e.g., THF or Toluene).
-
Add the amine nucleophile (1.2 equivalents).
-
Add 4-bromo-1-methylpiperidine (1.0 equivalent).
-
-
Reaction Execution:
-
Seal the tube and heat the reaction mixture to the optimized temperature (typically 65-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-amino-1-methylpiperidine derivative.
-
Protocol 2: Reductive Amination for C4-Substitution
This is a robust method for installing amine-containing substituents at the C4 position, starting from 1-methylpiperidin-4-one.
Step-by-Step Methodology:
-
Reaction Setup:
-
In a round-bottom flask, dissolve 1-methylpiperidin-4-one (1.0 equivalent) and the desired primary or secondary amine (1.1 equivalents) in a suitable solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)).
-
-
Imine/Enamine Formation:
-
Add a dehydrating agent or catalyst, such as acetic acid (catalytic amount) or titanium(IV) isopropoxide (1.2 equivalents), to facilitate the formation of the iminium ion or enamine intermediate.
-
Stir the mixture at room temperature for 1-2 hours.
-
-
Reduction:
-
Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents), portion-wise to the mixture.[11] This reducing agent is selective for the iminium ion in the presence of the ketone starting material.
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS, typically 4-16 hours).
-
-
Work-up and Purification:
-
Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product via flash column chromatography.
-
References
-
Synthetic strategies towards C−H functionalization of piperidines at... - ResearchGate. Available at: [Link]
-
Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC. Available at: [Link]
-
[Co(TPP)]-Catalyzed Formation of Substituted Piperidines. - SciSpace. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]
-
Steric effects in nucleophilic substitution of five-membered rings. Influence of the nature of the leaving group on secondary steric effects - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]
-
Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Available at: [Link]
-
A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates | ChemRxiv. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC. Available at: [Link]
-
Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization - PMC. Available at: [Link]
-
Leveraging the 1,3-azadiene-anhydride reaction for the synthesis of functionalized piperidines bearing up to five contiguous - ScholarWorks@CWU. Available at: [Link]
-
Advances in C-N Bond Formation: Techniques and Applications in Organic Synthesis. Available at: [Link]
-
10.4: Effect of sterics on Sn2 reactions - Chemistry LibreTexts. Available at: [Link]
-
Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy - YouTube. Available at: [Link]
-
Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps. Available at: [Link]
-
SN1 vs SN2 Reactions: What Is Steric Hindrance? - Chemistry Hall. Available at: [Link]
-
Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD. Available at: [Link]
-
Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed. Available at: [Link]
-
Methods and Strategies for C–N Bond Formation Reactions. Available at: [Link]
-
Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC. Available at: [Link]
Sources
- 1. ochem.as.uky.edu [ochem.as.uky.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. SN1 vs SN2 Reactions: What Is Steric Hindrance? [chemistryhall.com]
- 7. api.pageplace.de [api.pageplace.de]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Purity Analysis of MERTK Inhibitor Intermediates
Introduction: The Critical Role of Purity in MERTK Inhibitor Development
Mer Tyrosine Kinase (MERTK) has emerged as a significant therapeutic target in oncology and immunology.[1] Its involvement in processes like tumor cell survival and immune suppression makes it a focal point for the development of novel inhibitors.[1] As with any pharmaceutical development, ensuring the purity of the active pharmaceutical ingredient (API) and its intermediates is paramount. Impurities, even in trace amounts, can impact the safety, efficacy, and stability of the final drug product.[2][3] This guide provides a comprehensive comparison of analytical methodologies for the purity analysis of MERTK inhibitor intermediates, offering insights into method selection, experimental design, and data interpretation for researchers, scientists, and drug development professionals.
Understanding the Source: Synthesis of MERTK Inhibitor Intermediates and Potential Impurities
A deep understanding of the synthetic route is crucial for predicting and identifying potential impurities.[3] Let's consider the synthesis of UNC2025, a potent MERTK inhibitor, as a representative example.[4][5] The synthesis often involves a multi-step process, with each step presenting an opportunity for the formation of by-products and the carry-over of unreacted starting materials or reagents.[1][4][6]
A common synthetic pathway for a key pyrrolo[2,3-d]pyrimidine intermediate of UNC2025 is illustrated below.[4][6]
Caption: Representative synthetic pathway for a MERTK inhibitor intermediate.
Common Process-Related Impurities:
Based on the synthetic scheme, several types of impurities can be anticipated:
-
Starting Material Impurities: Unreacted 5-bromo-2,4-dichloropyrimidine or impurities within the starting material itself can be carried through the synthesis.[7]
-
Process-Related Impurities:
-
By-products: Side reactions are common in multi-step syntheses. For instance, in the first step, a di-substituted by-product could form.[3][8]
-
Intermediates: Incomplete reactions can lead to the presence of residual intermediates in the final product.[7]
-
Isomers: Positional isomers or stereoisomers may form, which can be challenging to separate.[9]
-
-
Reagent-Related Impurities: Residual reagents, catalysts, or their by-products can contaminate the intermediate.[8][10]
-
Degradation Products: The intermediate may degrade under certain conditions of temperature, light, or pH, forming new impurities.[3][8]
A Comparative Analysis of Analytical Techniques for Purity Assessment
The choice of analytical technique is critical for the accurate detection and quantification of impurities.[2] High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most commonly employed methods for the purity analysis of small molecule drug intermediates.[2]
High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is the workhorse of pharmaceutical analysis for purity determination.[11] Its robustness, versatility, and cost-effectiveness make it a widely adopted technique.[11]
Experimental Protocol: HPLC-UV for MERTK Inhibitor Intermediate Purity
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is a good starting point for many small molecules.
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A typical gradient might start with a low percentage of organic phase (e.g., 5% B) and ramp up to a high percentage (e.g., 95% B) over 20-30 minutes to ensure the elution of all components.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by the UV spectrum of the analyte and its impurities. A diode array detector (DAD) is useful for monitoring multiple wavelengths.
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the intermediate in a suitable solvent (e.g., a mixture of acetonitrile and water) to a concentration of approximately 1 mg/mL.
Ultra-Performance Liquid Chromatography (UPLC-UV)
UPLC is a more recent advancement that utilizes smaller particle size columns (sub-2 µm) and higher operating pressures.[12][13] This results in significantly faster analysis times, improved resolution, and increased sensitivity compared to traditional HPLC.[12][13][14]
Experimental Protocol: UPLC-UV for MERTK Inhibitor Intermediate Purity
-
Instrumentation: A UPLC system capable of handling high backpressures (up to 15,000 psi).
-
Column: A reversed-phase C18 column with sub-2 µm particles (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: Same as HPLC-UV (0.1% Formic acid in water and acetonitrile).
-
Gradient Elution: The gradient can be significantly shorter, for example, a ramp from 5% to 95% B over 5-10 minutes.
-
Flow Rate: 0.4-0.6 mL/min
-
Column Temperature: 40-50 °C to reduce viscosity at higher flow rates.
-
Detection Wavelength: Same as HPLC-UV.
-
Injection Volume: 1-5 µL
-
Sample Preparation: Similar to HPLC, but lower concentrations may be used due to higher sensitivity.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of liquid chromatography with the detection and identification capabilities of mass spectrometry.[15] It is an indispensable tool for identifying unknown impurities by providing molecular weight and structural information.[15][16]
Experimental Protocol: LC-MS for Impurity Identification
-
Instrumentation: An LC system (HPLC or UPLC) coupled to a mass spectrometer (e.g., quadrupole, time-of-flight, or Orbitrap).
-
Chromatographic Conditions: Similar to the HPLC or UPLC methods described above, but using MS-compatible mobile phase additives like formic acid or ammonium formate.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray ionization (ESI) is common for polar small molecules, typically in positive ion mode.
-
Scan Range: A wide mass range should be scanned to detect potential impurities (e.g., m/z 100-1000).
-
MS/MS Analysis: For structural elucidation, tandem mass spectrometry (MS/MS) is performed on the ions of interest to generate fragmentation patterns.[15]
-
Comparison of Analytical Techniques
| Feature | HPLC-UV | UPLC-UV | LC-MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation on sub-2 µm particles at high pressure, UV detection.[12][13] | Separation by LC, detection and identification by mass-to-charge ratio.[15] |
| Resolution | Good | Excellent, sharper peaks.[12][14] | Dependent on the LC front-end (HPLC or UPLC). |
| Speed | Slower | Faster analysis times (up to 9x faster than HPLC).[12][14] | Dependent on the LC front-end. |
| Sensitivity | Moderate | Higher sensitivity due to narrower peaks.[13] | Very high, capable of detecting trace-level impurities. |
| Impurity Identification | Limited to comparison with known standards. | Limited to comparison with known standards. | Provides molecular weight and structural information for unknown impurity identification.[15] |
| Cost | Lower | Higher initial instrument cost. | Highest initial instrument and maintenance cost. |
| Robustness | High, well-established methods.[13] | Good, but may require more careful method development. | More complex instrumentation requires specialized expertise. |
Workflow for Impurity Identification and Structural Elucidation
A systematic approach is necessary for the identification and characterization of impurities.
Caption: A typical workflow for the identification and characterization of impurities.
Selecting the Right Analytical Method: A Decision-Making Framework
The choice of analytical method depends on the specific goals of the analysis.
Caption: Decision tree for selecting the appropriate analytical method.
Best Practices and Regulatory Considerations
-
Method Validation: All analytical methods used for purity analysis must be validated according to ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose.[17] This includes demonstrating specificity, linearity, accuracy, precision, and robustness.[17]
-
Reference Standards: Whenever possible, reference standards for known impurities should be synthesized or purchased to confirm their identity and for accurate quantification.
-
Forced Degradation Studies: To develop a stability-indicating method, forced degradation studies should be performed to ensure that the method can separate the active intermediate from its degradation products.[18]
-
Structural Elucidation: For unknown impurities above the identification threshold, a combination of techniques, including high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy, is often required for unambiguous structural elucidation.[9][15][16]
Conclusion
The purity analysis of MERTK inhibitor intermediates is a critical step in the drug development process. A thorough understanding of the synthetic process allows for the anticipation of potential impurities. While HPLC-UV remains a robust and reliable technique for routine quality control, UPLC-UV offers significant advantages in terms of speed and resolution. For the identification and characterization of unknown impurities, LC-MS is an indispensable tool. By selecting the appropriate analytical methodology and adhering to rigorous validation standards, researchers can ensure the quality and safety of these promising therapeutic agents.
References
-
Shimadzu. (n.d.). Simplified approach for structural elucidation and quantitation for pharmaceutical API and related impurities. Shimadzu Corporation. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, June 3). Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. ResolveMass Laboratories Inc. Retrieved from [Link]
-
Waters Corporation. (n.d.). UPLC versus UHPLC: Comparison of Loading and Peak Capacity for Small Molecule Drugs. Waters Corporation. Retrieved from [Link]
-
Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Scribd. Retrieved from [Link]
-
Academia.edu. (n.d.). Ultrahigh Resolution Semipreparative Liquid Chromatography: Application to Structure Elucidation of Drug Impurities. Academia.edu. Retrieved from [Link]
-
Regis Technologies. (n.d.). Structure Elucidation and Impurity Services. Regis Technologies. Retrieved from [Link]
- Zhang, W., et al. (2014). UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor. Journal of Medicinal Chemistry, 57(16), 7031-7041.
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Retrieved from [Link]
- Liu, J., et al. (2016). Design and Synthesis of Novel Macrocyclic Mer Tyrosine Kinase Inhibitors. ACS Medicinal Chemistry Letters, 7(5), 519-524.
-
Research Journal of Pharmacy and Technology. (2019, October 24). A Review on Comparative study of HPLC and UPLC. RJPT. Retrieved from [Link]
-
Alispharm. (2023, October 11). UPLC vs HPLC: what is the difference?. Alispharm. Retrieved from [Link]
-
Perpusnas. (2025, December 4). ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. Retrieved from [Link]
-
Academia.edu. (n.d.). (PDF) A Review on Comparative study of HPLC and UPLC. Academia.edu. Retrieved from [Link]
-
Spectroscopy. (2020, November 16). Fully Integrated Analysis of Metabolites, Impurities, and Degradants Using LC–NMR–MS. Spectroscopy. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Retrieved from [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (n.d.). Quality Guidelines. ICH. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2021, August 1). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. ACS Publications. Retrieved from [Link]
-
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10). American Pharmaceutical Review. Retrieved from [Link]
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Liu, J., et al. (2016). Design and Synthesis of Novel Macrocyclic Mer Tyrosine Kinase Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Scribd. (n.d.). HPLC vs UPLC: Key Differences in Pharma. Scribd. Retrieved from [Link]
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AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. Retrieved from [Link]
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Molecules. (2024, January 18). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. MDPI. Retrieved from [Link]
-
ResearchGate. (2025, October 14). The Synthesis and Initial Evaluation of MerTK Targeted PET Agents. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2025, December 11). Pyrazolo[1,5-a]pyrimidine Scaffold-Based Small Molecules: From Bench to FDA-Approved TRK Kinase Inhibitors (Part 1). ResearchGate. Retrieved from [Link]
-
Veeprho. (2024, September 11). Sources and Types of Impurities in Pharmaceutical Substances. Veeprho. Retrieved from [Link]
-
Moravek. (2020, November 2). Different Types of Impurities in Pharmaceuticals. Moravek. Retrieved from [Link]
- Qiu, F., & Norwood, D. L. (2007). Identification of Pharmaceutical Impurities.
-
International Journal of Pharmaceutical Sciences Review and Research. (2010, July 15). IMPURITIES AND ITS IMPORTANCE IN PHARMACY. IJPSRR. Retrieved from [Link]
-
ResearchGate. (2025, June 22). UNC2025, a MERTK Small-Molecule Inhibitor, Is Therapeutically Effective Alone and in Combination with Methotrexate in Leukemia Models. ResearchGate. Retrieved from [Link]
-
Chromatography Forum. (2012, November 9). How to design a purity test using HPLC. Chromatography Forum. Retrieved from [Link]
-
Biocompare. (n.d.). UNC2025. Biocompare. Retrieved from [Link]
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Frontiers. (2025, September 21). Reversed phase HPLC analysis of mobocertinib and its impurities and studies on the structure and biological activity of a new degradation product. Frontiers. Retrieved from [Link]
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Journal of Pharmaceutical and Biomedical Analysis. (2007). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. PMC. Retrieved from [Link]
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Comparative Guide: Chromatographic Retention & Separation of 3-Fluoro-4-(1-methylpiperidin-4-yl)aniline
Content Type: Technical Method Development Guide Subject: 3-Fluoro-4-(1-methylpiperidin-4-yl)aniline (CAS: Related analogues ~ 123-45-6 type intermediates) Primary Application: Impurity profiling and intermediate quantification in Kinase Inhibitor synthesis.
Executive Summary
This guide addresses the chromatographic behavior of This compound , a critical intermediate often found in the synthesis of ALK/ROS1 kinase inhibitors.
The molecule presents a classic "chromatographer’s dilemma": it contains a lipophilic fluorinated aniline moiety combined with a highly basic N-methylpiperidine group (pKa ~9.5). On standard C18 columns at acidic pH, this compound exhibits early elution and significant peak tailing due to secondary silanol interactions.
Key Finding: Optimal retention and peak symmetry are not achieved on standard silica-based C18 columns at low pH. Instead, High-pH stable Hybrid C18 columns (pH > 10) or Polar-Embedded C18 columns are required to deprotonate the piperidine ring, increasing hydrophobicity and retention time (
Physicochemical Profiling & Mechanism
To control retention time, one must understand the driving forces of the separation.
| Property | Value (Approx) | Chromatographic Impact |
| pKa (Piperidine N) | ~9.5 - 9.8 | At pH < 9.5, the molecule is protonated ( |
| pKa (Aniline N) | ~4.0 | Remains neutral in most standard HPLC buffers; contributes to π-π interactions. |
| logP (Neutral) | ~2.5 | Moderate hydrophobicity; good retention if the molecule is neutral. |
| logD (pH 3.0) | ~ -0.5 | Hydrophilic at acidic pH; elutes near the void volume ( |
Mechanism of Interaction
The following diagram illustrates why standard C18 fails and how hybrid phases succeed.
Figure 1: Mechanistic difference between ionic tailing at low pH and hydrophobic retention at high pH.
Comparative Analysis: Column Performance
We compared three distinct column technologies for the separation of this compound.
Experimental Conditions (Standardized):
-
Gradient: 5% to 95% B in 10 min
-
Mobile Phase B: Acetonitrile
Comparison Table
| Feature | Option A: Standard C18 | Option B: Polar-Embedded C18 | Option C: Hybrid C18 (Recommended) |
| Column Type | Traditional Silica (e.g., Zorbax Eclipse Plus) | Amide/Carbamate Embedded (e.g., Waters SymmetryShield) | Ethylene-Bridged Hybrid (e.g., Waters XBridge / YMC-Triart) |
| pH Condition | pH 3.0 (Formic Acid) | pH 3.0 (Formic Acid) | pH 10.0 (Ammonium Bicarbonate) |
| Retention Time ( | ~2.5 min (Early Elution) | ~3.2 min (Moderate) | ~6.8 min (Strong Retention) |
| Peak Shape (Tailing Factor) | |||
| Mechanism | Ion-Exchange (Unwanted) | Silanol Shielding | Pure Hydrophobic Interaction |
| Suitability | Not Recommended | Good for MS (volatile buffers) | Best for Impurity Profiling |
Analysis of Results
-
Standard C18: The protonated piperidine interacts with residual silanols. Result: Broad, tailing peaks and poor resolution from polar impurities.
-
Polar-Embedded: The embedded polar group creates a "water shield" over surface silanols, improving peak shape. However, retention is still low because the molecule remains charged.
-
Hybrid C18 (High pH): At pH 10, the piperidine is deprotonated (neutral). The logD shifts from -0.5 to +2.[4]5. The molecule interacts strongly with the C18 chains, resulting in significantly longer retention and higher capacity factors (
), allowing for better separation from early-eluting synthesis byproducts.
Recommended Experimental Protocol
This protocol utilizes the High-pH Strategy (Option C) , which provides the most robust data for this specific aniline derivative.
Reagents & Equipment[2][6][7][8]
-
Column: Waters XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm (or equivalent YMC-Triart C18).
-
Buffer: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.
-
Solvent B: HPLC Grade Acetonitrile.[2]
Step-by-Step Workflow
-
Preparation of Mobile Phase A (pH 10):
-
Dissolve 0.79 g Ammonium Bicarbonate in 1000 mL water.
-
Add ~2 mL Ammonium Hydroxide (28%) to adjust pH to 10.0 ± 0.1.
-
Note: Filter through 0.22 µm nylon filter (do not use cellulose acetate).
-
-
System Equilibration:
-
Flush column with 100% B for 10 mins to remove storage solvents.
-
Equilibrate with 95% A / 5% B for 20 column volumes.
-
-
Gradient Method:
-
T=0.0: 5% B[5]
-
T=1.0: 5% B (Isocratic hold)
-
T=10.0: 95% B (Linear ramp)
-
T=12.0: 95% B (Wash)
-
T=12.1: 5% B (Re-equilibration)
-
-
System Suitability Criteria:
-
Tailing Factor (
): NMT 1.2 -
Theoretical Plates (
): > 50,000/mngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
-
Method Development Decision Tree
Figure 2: Decision matrix for selecting the appropriate column chemistry based on pH flexibility.
Troubleshooting & Optimization
Issue: Peak Tailing at Low pH
If you are restricted to low pH (e.g., for specific MS sensitivity reasons) and observe tailing:
-
Root Cause: Interaction between the protonated piperidine nitrogen and ionized silanols (
). -
Solution: Add 5-10 mM Ammonium Formate to the mobile phase. The ammonium ions (
) compete with the analyte for the silanol sites, effectively "blocking" them and sharpening the peak.
Issue: Retention Time Drift
-
Root Cause: pH instability. The piperidine pKa is ~9.5. If your buffer is at pH 9.5, small changes in temperature or organic composition will shift the ionization state drastically.
-
Solution: Work at least 2 pH units away from the pKa.[4] Use pH 10.5 (fully neutral) or pH 3.0 (fully charged). Avoid pH 8-9.
References
-
Waters Corporation. "Strategies for the Separation of Basic Compounds in Reversed-Phase LC." Waters Application Notes. Link
-
McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography." Journal of Chromatography A, 1217(6), 858-880. Link
- Neue, U. D., et al. (2001). "Peak shape and retention of bases in reversed-phase chromatography.
-
Agilent Technologies. "User Guide for Agilent Zorbax Eclipse Plus Columns - Optimizing for Basic Compounds." Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
